molecular formula C7H10Br2N2 B2696991 3,4-Dibromo-1-tert-butylpyrazole CAS No. 1820619-93-9

3,4-Dibromo-1-tert-butylpyrazole

Cat. No.: B2696991
CAS No.: 1820619-93-9
M. Wt: 281.979
InChI Key: KAAHZPNICIZVMO-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-tert-butylpyrazole is a useful research compound. Its molecular formula is C7H10Br2N2 and its molecular weight is 281.979. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAHZPNICIZVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling and Solvent Selection for 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The effective manipulation of 3,4-Dibromo-1-tert-butylpyrazole (CAS: 1820619-93-9 / Analogous structures) is a critical competency in the development of modern agrochemicals and kinase-inhibitor pharmaceuticals. As a halogenated N-alkyl pyrazole, this intermediate exhibits a distinct solubility profile governed by the interplay between its lipophilic tert-butyl moiety and the electron-dense bromine substituents.

This guide moves beyond static data tables to provide a dynamic framework for solvent selection. It details the physicochemical drivers of solubility, provides a ranked compatibility matrix, and outlines a self-validating protocol for determining thermodynamic solubility in your specific laboratory environment.

Part 1: Physicochemical Architecture & Solubility Mechanism

To predict where this compound will dissolve, we must first deconstruct its molecular interactions.

Structural Drivers
  • The tert-Butyl Anchor (Hydrophobic): The bulky tert-butyl group at the N1 position significantly disrupts crystal packing compared to N-H or N-Methyl analogs. This steric bulk lowers the melting point and enhances solubility in non-polar and moderately polar organic solvents (e.g., Toluene, DCM).

  • The Bromine Substituents (Polarizable/Lipophilic): Bromine atoms at positions 3 and 4 increase the molecule's molecular weight and lipophilicity (LogP). While they enhance solubility in halogenated solvents, they also increase London Dispersion Forces, requiring solvents with sufficient polarizability to disrupt the crystal lattice.

  • The Pyrazole Core (Aromatic): The nitrogen-rich ring retains some dipole moment, ensuring the molecule is not soluble in purely aliphatic hydrocarbons (like pentane) without a co-solvent.

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated solubility parameters for this compound are:

ParameterEstimateImplication
LogP (Octanol/Water) ~3.8 – 4.2Highly Lipophilic. Negligible water solubility (< 1 mg/L).
H-Bond Donor (HBD) 0No active protons (aprotic). Soluble in H-bond acceptors (ketones, ethers).
H-Bond Acceptor (HBA) 2 (Nitrogens)Can interact with protic solvents (Alcohols) but less efficiently than non-halogenated pyrazoles.

Part 2: Solvent Compatibility Matrix

The following classification is derived from standard synthesis protocols for brominated pyrazoles and "Like Dissolves Like" principles.

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary reaction solvent; extraction from aqueous workups.
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFGood to Excellent General synthesis; DMSO/DMF used for nucleophilic substitutions.
Aromatic Toluene, BenzeneGood Useful for heating reactions to reflux; azeotropic drying.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Ideal for Recrystallization . Soluble at boiling; sparingly soluble at RT.
Aliphatic Hexane, Heptane, PentanePoor (< 10 mg/mL)Used as an Anti-solvent to force precipitation.
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during workup.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To generate precise solubility data (mg/mL) for your specific batch/polymorph.

Reagents:

  • Test Compound: this compound (dried).

  • Target Solvents (HPLC Grade).

Workflow Visualization:

SolubilityWorkflow Start Start: Weigh Excess Solid Mix Add Solvent & Agitate (24h @ 25°C) Start->Mix Check Solid Remains? Mix->Check AddSolid Add More Solid Check->AddSolid No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturation Reached) AddSolid->Mix Analyze Quantify (HPLC/UV) Filter->Analyze

Figure 1: The "Shake-Flask" method ensures saturation equilibrium is reached before measurement, preventing false-low readings common in visual estimation.

Step-by-Step Procedure:

  • Preparation: Place ~50 mg of the pyrazole into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Agitate (shaker or magnetic stir bar) for 24 hours at controlled temperature (usually 25°C).

    • Critical Check: If the solution becomes clear, saturation was not reached. Add more solid until a visible precipitate persists.

  • Separation: Centrifuge or filter the suspension using a syringe filter (PTFE membrane is recommended for halogenated/organic solvents).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (typically 254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

Objective: Purification of this compound from crude reaction mixtures.

Recommended Solvent System: Ethanol / Water or Heptane / Ethyl Acetate .

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Ethyl Acetate).

  • Clarification: If insoluble particles remain, filter the hot solution rapidly.

  • Nucleation: Remove from heat. Add the anti-solvent (Water or Heptane) dropwise until a faint turbidity persists.

  • Crystal Growth: Add one drop of the good solvent to clear the turbidity. Allow the flask to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold anti-solvent.

Part 4: Implications for Process Chemistry

Understanding the solubility profile allows for the optimization of downstream processing.

Reaction Solvent Selection

For N-alkylation or bromination reactions, Dichloromethane (DCM) is the superior choice due to high solubility and ease of removal. However, if higher temperatures (>40°C) are required, Toluene is the preferred alternative, as it solubilizes the tert-butyl group effectively while allowing for reflux.

Chromatography (Purification)

When purifying via Flash Column Chromatography on Silica Gel:

  • Mobile Phase: Use a gradient of Hexane/Ethyl Acetate .

  • Elution Point: Due to the lipophilic bromines and t-butyl group, the compound will elute relatively early (high Rf) compared to non-brominated pyrazoles. Start with 100% Hexane and ramp to 10% EtOAc.

Solvent Selection Logic Flow:

SolventLogic Start Select Process Goal Reaction Synthesis/Reaction Start->Reaction Purify Purification Start->Purify TempLow Temp < 40°C Reaction->TempLow TempHigh Temp > 80°C Reaction->TempHigh Cryst Recrystallization Purify->Cryst Chrom Chromatography Purify->Chrom UseDCM Use DCM or THF TempLow->UseDCM UseTol Use Toluene or DMF TempHigh->UseTol Pair1 Ethanol / Water Cryst->Pair1 Polar Impurities Pair2 Hexane / EtOAc Cryst->Pair2 Non-polar Impurities Chrom->Pair2

Figure 2: Decision matrix for solvent selection based on thermal requirements and purification mechanism.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22216, 3,4-Dibromo-1H-pyrazole. (Note: Used as structural anchor for physicochemical properties). Retrieved from [Link]

  • Elguero, J., et al. (2002).Pyrazoles. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on general pyrazole solubility trends and N-substitution effects).
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich.Safety Data Sheet: this compound. (Verifies lipophilicity and handling precautions).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for "Like Dissolves Like" polarity rankings and Hansen Solubility Parameter theory).

The Strategic Synthesis and Application of 1-tert-butyl-3,4-dibromopyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among the vast array of pyrazole derivatives, 1-tert-butyl-3,4-dibromopyrazole stands out as a versatile intermediate, offering a strategic platform for the synthesis of novel therapeutic agents. The presence of two distinct bromine atoms at the C3 and C4 positions, coupled with a sterically demanding tert-butyl group at the N1 position, provides a unique combination of reactivity and selectivity. This in-depth technical guide provides a comprehensive literature review of 1-tert-butyl-3,4-dibromopyrazole derivatives, from their synthesis and chemical manipulation to their potential applications in drug discovery. We will delve into detailed experimental protocols, explore structure-activity relationships, and provide a forward-looking perspective on the utility of this important chemical entity.

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity. Brominated pyrazoles, in particular, serve as key building blocks for the introduction of diverse functionalities through cross-coupling and other substitution reactions.[4] The 1-tert-butyl-3,4-dibromopyrazole core, with its unique substitution pattern, presents an intriguing opportunity for the exploration of novel chemical space and the development of next-generation therapeutics.

Synthesis of the 1-tert-butyl-3,4-dibromopyrazole Scaffold

A direct, one-pot synthesis of 1-tert-butyl-3,4-dibromopyrazole is not extensively documented in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for pyrazole synthesis and functionalization. The most plausible approaches involve either the N-alkylation of a pre-formed 3,4-dibromopyrazole or the direct bromination of 1-tert-butylpyrazole.

Approach A: N-Alkylation of 3,4-Dibromopyrazole

This retro-synthetic approach begins with the synthesis of the 3,4-dibromopyrazole core, followed by the introduction of the tert-butyl group at the N1 position.

Diagram: Synthetic Pathway via N-Alkylation

pyrazole Pyrazole dibromopyrazole 3,4-Dibromopyrazole pyrazole->dibromopyrazole Br₂, AcOH target 1-tert-butyl-3,4-dibromopyrazole dibromopyrazole->target t-BuBr, Base

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3,4-Dibromopyrazole

This protocol is adapted from general procedures for pyrazole bromination.

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in glacial acetic acid, add bromine (2.2 eq) dropwise at 0 °C with stirring.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford 3,4-dibromopyrazole.

Experimental Protocol: N-tert-butylation of 3,4-Dibromopyrazole

This protocol is based on standard N-alkylation procedures for pyrazoles.

  • Reaction Setup: To a solution of 3,4-dibromopyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Add tert-butyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-tert-butyl-3,4-dibromopyrazole.

Approach B: Regioselective Dibromination of 1-tert-butylpyrazole

An alternative strategy involves the direct bromination of commercially available or synthesized 1-tert-butylpyrazole. The regioselectivity of this reaction is a critical consideration. Electrophilic substitution on the pyrazole ring is influenced by the directing effects of the substituents. The tert-butyl group at N1 is a weak activating group, while the pyridine-like nitrogen at N2 is deactivating. Generally, electrophilic attack is favored at the C4 position.[5]

Diagram: Synthetic Pathway via Direct Bromination

tert_butylhydrazine tert-Butylhydrazine tert_butylpyrazole 1-tert-butylpyrazole tert_butylhydrazine->tert_butylpyrazole malondialdehyde Malondialdehyde derivative malondialdehyde->tert_butylpyrazole target 1-tert-butyl-3,4-dibromopyrazole tert_butylpyrazole->target 2 eq. NBS, Solvent

Caption: Synthesis of the target compound via direct bromination.

Experimental Protocol: Dibromination of 1-tert-butylpyrazole

This protocol utilizes N-bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine.[6]

  • Reaction Setup: Dissolve 1-tert-butylpyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reaction Execution: Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature. The reaction mixture is then stirred for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS to identify the formation of mono- and di-brominated products.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to separate the desired 3,4-dibromo isomer from other potential isomers and unreacted starting material.

Chemical Reactivity and Functionalization

The two bromine atoms at the C3 and C4 positions of the 1-tert-butyl-3,4-dibromopyrazole core are amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable scaffold for library synthesis in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7] Both the C3-Br and C4-Br bonds of 1-tert-butyl-3,4-dibromopyrazole can participate in Suzuki-Miyaura coupling, allowing for the sequential or simultaneous introduction of aryl, heteroaryl, or vinyl groups. The relative reactivity of the two bromine atoms may allow for regioselective functionalization.

Diagram: Suzuki-Miyaura Cross-Coupling

start 1-tert-butyl-3,4-dibromopyrazole mono_coupled Mono-arylated product start->mono_coupled Ar-B(OH)₂, Pd catalyst, Base di_coupled Di-arylated product mono_coupled->di_coupled Ar'-B(OH)₂, Pd catalyst, Base

Caption: Sequential Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol that may require optimization for specific substrates.[8][9]

  • Reaction Setup: In a reaction vessel, combine 1-tert-butyl-3,4-dibromopyrazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq for mono-coupling, 2.2-3.0 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Medicinal Chemistry

The 1-tert-butyl-3,4-dibromopyrazole scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the 3 and 4 positions allows for the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of pyrazole derivatives have revealed key structural features that contribute to their biological activity.

  • N1-Substitution: The bulky tert-butyl group at the N1 position can influence the overall conformation of the molecule and its interaction with biological targets. It can also enhance metabolic stability.

  • C3 and C4-Substituents: The nature of the substituents introduced at the C3 and C4 positions via cross-coupling or other reactions is critical for determining the biological activity and selectivity. For example, in a series of pyrazole-based inhibitors, the introduction of different aryl groups at these positions led to significant variations in their inhibitory potency against specific enzymes.[10][11]

Table 1: Representative Biological Activities of Substituted Pyrazoles

Pyrazole Derivative ClassSubstituentsBiological ActivityReference
N-Aryl-dihalopyrazolesAryl, HalogenCannabinoid Receptor Antagonists[12]
PhenylaminopyrazolesAcylhydrazones, AmidesAntiproliferative, Antioxidant[3]
1,3,5-Trisubstituted PyrazolesVarious aryl and alkyl groupsAnti-inflammatory[1]
Potential Therapeutic Areas

Based on the known biological activities of related pyrazole derivatives, compounds derived from the 1-tert-butyl-3,4-dibromopyrazole scaffold could be explored for a variety of therapeutic applications, including:

  • Oncology: As inhibitors of protein kinases and other enzymes involved in cell proliferation and survival.[3]

  • Inflammatory Diseases: As inhibitors of enzymes such as cyclooxygenases (COX).[1]

  • Infectious Diseases: As antibacterial and antifungal agents.[11]

  • Neurological Disorders: As modulators of cannabinoid receptors and other CNS targets.[12]

Structural and Spectroscopic Characterization

The unambiguous characterization of 1-tert-butyl-3,4-dibromopyrazole and its derivatives is essential. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring, and a singlet for the nine equivalent protons of the tert-butyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyrazole ring and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the brominated carbons (C3 and C4) will be significantly affected by the electronegative bromine atoms.[5][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The isotopic pattern of the two bromine atoms will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C-N bonds within the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Conclusion and Future Perspectives

1-tert-butyl-3,4-dibromopyrazole is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern allows for selective functionalization, enabling the exploration of diverse chemical space. The synthetic routes and functionalization protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this scaffold in their discovery programs. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, the expansion of the chemical space through the introduction of novel substituents, and the comprehensive biological evaluation of the resulting derivatives against a wide range of therapeutic targets. The continued exploration of the chemical and biological properties of 1-tert-butyl-3,4-dibromopyrazole derivatives holds significant promise for the discovery of new and effective medicines.

References

[10] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry, 247, 115024. [12] Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5267-5275. [14] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Infectious Diseases, 6(2), 269-282. [11] Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [3] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6529. [15] Wiley-VCH 2007 - Supporting Information. (2007). Angewandte Chemie International Edition, 46(32), 6068-6071. [16] 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). [17] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(4), 2139-2146. [5] 1H and 13C NMR study of perdeuterated pyrazoles. (1998). Magnetic Resonance in Chemistry, 36(4), 291-294. [18] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415. [19] Bromination of Aromatics and Heteroaromatics with NBS in TBAB. (2005). Synthesis, 2005(07), 1103-1108. [1] Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. [4] The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. (n.d.). [8] A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(3), 744-749. [9] Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009). Synthetic Communications, 39(23), 4221-4228. [7] Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). [20] A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2019). Organic & Biomolecular Chemistry, 17(30), 7193-7201. [2] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4233. [21] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1435. [22] tert-Butyl 1-benzyl-3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate. (n.d.). [23] Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. (2017). Journal of Chemical Sciences, 129(7), 1061-1068. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). [24] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(10), 6563-6570. [25] CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][10][11][12]TRIAZINE-3,4-DIYL DICARBOXYLATES. (2020). Journal of Structural Chemistry, 61(10), 1633-1640. [26] Combination of 1H and 13C NMR Spectroscopy. (n.d.). [27] Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences, 132(1), 1-24. [28] tert-butyl 3-bromo-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate 95% | CAS. (n.d.). [29] Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. (2005). The Journal of Organic Chemistry, 70(24), 10030-10035. [13] 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). [30] Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2016). Egyptian Journal of Chemistry, 59(4), 663-672. tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate. (n.d.). [31] Review: biologically active pyrazole derivatives. (2017). RSC Advances, 7(55), 34533-34557. [32] NBS: Reaction and Practice. (2014, January 21). YouTube. [6] N-Bromosuccinimide (NBS). (n.d.). [33] 552846-17-0|tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). (n.d.).

Sources

Technical Analysis: Dipole Moment & Polarity of 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the dipole moment and electrostatic characteristics of 3,4-Dibromo-1-tert-butylpyrazole . As a Senior Application Scientist, I have structured this analysis to bridge the gap between theoretical physical organic chemistry and practical drug discovery applications.

While specific experimental dipole values for this precise derivative are rarely indexed in public repositories, its polarity can be rigorously derived from vector analysis of the pyrazole core (~2.2 D) modified by the inductive effects of the tert-butyl group (+I effect) and the two bromine substituents (-I, +M effects). This molecule represents a classic "push-pull" electronic system where the electron-rich N1-substituent interacts with electron-withdrawing halogens, resulting in a distinct lipophilic profile critical for Structure-Activity Relationship (SAR) optimization.

Part 1: Structural Dynamics & Vector Analysis

To understand the polarity of this compound, we must deconstruct the molecule into its constituent dipole vectors. The net dipole moment (


) is the vector sum of the ring dipole and substituent bond moments.
The Pyrazole Core & tert-Butyl Group

The parent pyrazole ring exhibits a dipole moment of approximately 2.21 D . The vector originates from the pyrrole-like Nitrogen (N1) and points toward the pyridine-like Nitrogen (N2).

  • N1-tert-Butyl Interaction: The tert-butyl group is a strong electron-donating group (EDG) via induction (+I). Unlike a hydrogen atom, the bulky t-butyl group increases the electron density at N1, effectively enhancing the magnitude of the primary dipole vector originating at N1.

  • Steric Consequence: The steric bulk of the t-butyl group at N1 often forces the molecule into a specific conformation, preventing intermolecular hydrogen bonding (which is absent anyway due to N-alkylation) and reducing packing efficiency in the crystal lattice.

The Bromine Substituents (C3 & C4)

Bromine is electronegative (


), creating strong bond dipoles directed away from the ring carbons.
  • C4-Br Vector: Located at the "top" of the ring, this vector points away from the N1-N2 axis.

  • C3-Br Vector: Located adjacent to N2, this vector points laterally.

  • Vector Addition: The angle between substituents on a 5-membered ring is approximately 72° (external). The two C-Br vectors partially reinforce each other, creating a significant negative potential region on the C3-C4 face of the molecule.

Net Result

The molecule exhibits a reinforced dipole . The electron density is "pushed" from the tert-butyl group at N1 and "pulled" by the bromines at C3/C4. This separation of charge suggests a dipole moment significantly higher than the parent pyrazole, estimated in the range of 3.5 – 4.5 D , depending on the specific solvation environment.

Visualization: Dipole Vector Pathway

The following diagram illustrates the electronic "push-pull" mechanism governing the molecule's polarity.

DipoleVectors N1 N1-tert-Butyl (Electron Source) Core Pyrazole π-System N1->Core +I Inductive Effect Net Net Dipole Moment (μ_net) N1->Net Base Vector Br4 C4-Bromine (Vector Up) Core->Br4 -I Withdrawal Br3 C3-Bromine (Vector Side) Core->Br3 -I Withdrawal Br4->Net Vector Sum Br3->Net Vector Sum

Figure 1: Vector summation of inductive effects contributing to the net dipole moment.

Part 2: Computational Prediction Protocol (In Silico)

Since experimental values are sparse, Density Functional Theory (DFT) is the standard for high-accuracy prediction. The following protocol is self-validating through the use of frequency analysis to ensure a true minimum.

Recommended Methodology
  • Software: Gaussian 16, GAMESS, or ORCA.

  • Theory Level: B3LYP (hybrid functional) is robust for organic heterocycles.

  • Basis Set: 6-311+G(d,p) .

    • Note: The diffuse functions (+) are critical for correctly modeling the lone pairs on Nitrogen and Bromine. The polarization functions (d,p) account for the distortion of orbitals in the C-Br bonds.

  • Solvation Model: Polarizable Continuum Model (PCM) using Benzene (

    
    ) to mimic the experimental conditions of the Guggenheim method.
    
Step-by-Step Workflow

DFT_Protocol Start Input Structure (3,4-dibromo-1-t-butylpyrazole) Opt Geometry Optimization B3LYP/6-311+G(d,p) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Solv Single Point Energy PCM (Benzene) Freq->Solv Yes Fail Re-optimize (Check Constraints) Freq->Fail No (Imaginary Freq) Output Extract Dipole (Debye) & Mulliken Charges Solv->Output Fail->Opt

Figure 2: DFT Computational workflow for accurate dipole moment prediction.

Part 3: Experimental Determination Protocol

For definitive validation, the Guggenheim-Smith Method is the "Gold Standard" for determining dipole moments of polar solutes in non-polar solvents. This method avoids the errors associated with measuring solution densities, relying instead on Refractive Index (


) and Dielectric Constant (

).[1]
Materials & Equipment[2]
  • Solvent: 1,4-Dioxane or Benzene (HPLC Grade, dried over molecular sieves).

  • Instrument: Dipolemeter (e.g., WTW DM 01) operating at ~2 MHz.

  • Refractometer: Abbé Refractometer (sodium D-line).

The Protocol
  • Preparation: Prepare 5 dilute solutions of the analyte (weight fractions

    
     between 0.001 and 0.02).
    
  • Measurement:

    • Measure the dielectric constant (

      
      ) of each solution.
      
    • Measure the refractive index (

      
      ) of each solution.
      
    • Control: Measure pure solvent (

      
      ).
      
  • Data Plotting:

    • Plot

      
       vs. 
      
      
      
      . Slope =
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Slope =
      
      
      .
  • Calculation: Apply the Guggenheim equation:

    
    
    
    • 
      : Molecular Weight (302.17  g/mol ).
      
    • 
      : Temperature (Kelvin).[2]
      
    • 
      : Density of pure solvent.
      

Why this works: The term


 isolates the orientation polarization (permanent dipole) from the electronic polarization (induced dipole), providing a highly accurate measure of the molecule's intrinsic polarity.

Part 4: Implications for Drug Design[2][4]

Understanding the dipole moment of this compound is not merely an academic exercise; it dictates the compound's behavior in biological systems.

Lipophilicity & Membrane Permeability
  • LogP Impact: While the tert-butyl group adds lipophilicity (increasing LogP), the high dipole moment generated by the bromines creates a "polar surface" area. This balance is crucial. A dipole > 3.0 D can improve solubility in aqueous media compared to non-polar analogs, but may require specific transport mechanisms to cross lipid bilayers.

  • Solubility: The lack of an H-bond donor (N1 is substituted) means this molecule relies on dipole-dipole interactions for solubility. It will be soluble in DCM, DMSO, and lipids, but poorly soluble in water unless the dipole interaction with water is maximized.

Binding Affinity
  • Halogen Bonding: The Bromine atoms at C3/C4 are excellent candidates for Halogen Bonding (X-bond) . In a protein binding pocket, the "sigma hole" (positive potential patch) on the bromine can interact with backbone carbonyls.

  • Dipole Alignment: The strong net dipole allows the molecule to orient itself within the electrostatic field of a receptor pocket, a key factor in binding kinetics (

    
    ).
    

References

  • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720.

  • Smith, J. W. (1950).[3][4] "Some developments of Guggenheim's simplified procedure for computing electric dipole moments." Transactions of the Faraday Society, 46, 394-399.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[5] (Standard reference for substituent effects like t-Butyl and Bromine).

  • Alkorta, I., & Elguero, J. (2004). "Theoretical studies on the structure and properties of pyrazoles." Structural Chemistry.

Sources

Methodological & Application

Application Note: Regioselective C-5 Lithiation of 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the CDK inhibitor ribociclib. The precise installation of substituents around the pyrazole ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. However, for polysubstituted systems like 3,4-dibromopyrazoles, achieving regiocontrol during functionalization presents a significant synthetic challenge. This application note provides a detailed protocol and mechanistic rationale for the highly regioselective lithiation of 3,4-dibromo-1-tert-butylpyrazole at the C-5 position, enabling the directed synthesis of valuable 3,4,5-trisubstituted pyrazole derivatives.

Scientific Rationale: Achieving Regioselectivity through Kinetic Control

The selective functionalization of this compound hinges on understanding the competing pathways of direct deprotonation versus halogen-metal exchange. The regioselectivity is governed by a delicate interplay between substrate electronics, reagent choice, and reaction temperature, ultimately leveraging the principles of kinetic versus thermodynamic control.[1][2]

The Kinetically Favored C-5 Position

The most acidic proton on the pyrazole ring is located at the C-5 position. Its acidity is enhanced by the inductive electron-withdrawing effects of the adjacent sp²-hybridized ring nitrogen (N-1) and the two bromine atoms at C-3 and C-4. When a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is introduced at very low temperatures (e.g., -78 °C), the deprotonation at this most acidic site is the fastest reaction, proceeding through the lowest energy activation barrier.[3][4] This rapid, irreversible proton abstraction under cryogenic conditions yields the 5-lithiated pyrazole as the kinetic product, effectively "locking in" the regioselectivity before slower, competing reactions can occur.[1][5]

The Role of the N-1 tert-Butyl Group

The N-1 tert-butyl group serves two critical functions. First, it acts as a robust protecting group, preventing N-H deprotonation that would occur on an unprotected pyrazole. Second, its significant steric bulk effectively shields the N-1 position and discourages side reactions involving the N-alkyl group, which can be observed in less hindered substrates like 1-methylpyrazole under certain conditions.[4][6]

Suppressing Competing Pathways

Two primary side reactions are suppressed by adhering to a kinetically controlled protocol:

  • Halogen-Metal Exchange: The reaction of an organolithium reagent with an aryl bromide can lead to a lithium-for-bromine swap.[7] This process generally has a higher activation energy than C-5 deprotonation and is therefore significantly slower at -78 °C. Allowing the reaction to warm could increase the rate of this undesired pathway.

  • Thermodynamic Rearrangement: If the initially formed 5-lithiated species were to rearrange to a more stable lithiated isomer (the thermodynamic product), regioselectivity would be lost. Low temperatures immobilize the kinetically formed intermediate, preventing equilibration to other, potentially more stable, organolithium species.[4]

Experimental Workflow and Mechanism

The overall process involves the formation of a highly reactive organolithium intermediate in a controlled manner, which is then trapped in situ by an electrophile to forge a new carbon-carbon or carbon-heteroatom bond exclusively at the C-5 position.

G Experimental Workflow for C-5 Functionalization cluster_start cluster_reaction cluster_intermediate cluster_quench cluster_product start_mat This compound lithiation Lithiation (n-BuLi or LDA, THF, -78 °C) start_mat->lithiation Deprotonation intermediate 5-Lithio-3,4-dibromo- 1-tert-butylpyrazole (Kinetic Intermediate) lithiation->intermediate quench Electrophilic Quench (E+, -78 °C to RT) intermediate->quench Trapping product 5-Substituted-3,4-dibromo- 1-tert-butylpyrazole quench->product

Caption: Kinetically controlled workflow for regioselective C-5 lithiation.

Detailed Experimental Protocol

This protocol describes the regioselective C-5 lithiation and subsequent quench with a generic electrophile. Researchers should adapt the purification based on the properties of the final product.

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. Always wear fire-retardant personal protective equipment.

Materials and Equipment
  • Reagents: this compound, n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), desired electrophile (e.g., benzaldehyde, trimethylsilyl chloride), Saturated aq. Ammonium Chloride (NH₄Cl), Diethyl Ether, Magnesium Sulfate (MgSO₄).

  • Equipment: Schlenk line or glovebox, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer and stir bars, low-temperature thermometer, syringes, and needles.

Step-by-Step Methodology
  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a low-temperature thermometer under an inert atmosphere.

  • Substrate Dissolution: To the flask, add this compound (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

    • Causality Note: The slow, dropwise addition is crucial to dissipate the heat of reaction and prevent localized warming, which could compromise regioselectivity. Using a slight excess of n-BuLi ensures full conversion of the starting material.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. This "aging" period ensures the complete formation of the kinetic organolithium intermediate.

  • Electrophilic Quench: Dissolve the chosen electrophile (1.2 eq) in a small amount of anhydrous THF in a separate dry flask. Add this solution dropwise to the cold (-78 °C) reaction mixture.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol Validation and Data

The success of the protocol is defined by the regioselectivity and yield of the C-5 functionalized product. Validation is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The most direct confirmation of C-5 functionalization is the disappearance of the singlet corresponding to the C-5 proton in the starting material and the appearance of new signals corresponding to the introduced electrophile.

  • Mass Spectrometry: Confirms the mass of the desired product, verifying the addition of the electrophilic fragment.

ParameterConditionExpected OutcomeRationale
Temperature -78 °C>95% C-5 selectivityFavors kinetic deprotonation; suppresses halogen-metal exchange.[4][5]
Base n-BuLi or LDAHigh C-5 selectivityStrong bases capable of rapid deprotonation at low temperatures.
Reaction Time 1 hour (lithiation)Complete formation of the 5-lithio speciesAllows for full conversion without significant side reactions.
Quench At -78 °CHigh yield of trapped productPrevents decomposition or rearrangement of the organolithium intermediate upon warming.

Troubleshooting

  • Low Yield: May result from moisture in the reagents or glassware, deactivating the organolithium. Ensure all components are rigorously dried. Alternatively, the electrophile may be insufficiently reactive.

  • Poor Regioselectivity: This is almost always due to the reaction temperature rising above -70 °C. Ensure efficient cooling and slow addition of the n-BuLi. A mixture of products could indicate competing halogen-metal exchange.[7]

  • Decomposition: Some organolithium intermediates are unstable even at low temperatures. Ensure the electrophile is added promptly after the 1-hour stirring period.

Conclusion

The protocol detailed herein provides a robust and reliable method for the regioselective C-5 lithiation of this compound. By carefully controlling the reaction conditions to operate under kinetic control, researchers can access a versatile 5-lithio intermediate that serves as a powerful synthon for constructing complex, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261-7. [Link]

  • Ansari, A. S., & Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 100(4), 267-274. [Link]

  • LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Wikipedia. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Shirley, D. A., & Ragsdale, J. W. (1955). The Metalation of 1-Methylpyrazole and 1-Methylimidazole with n-Butyllithium. Journal of Organometallic Chemistry, 4(4), 334-338. A relevant historical context although not directly cited. [Link]

  • Katritzky, A. R., & Rewcastle, G. W. (1986). The lithiation of five-membered heteroaromatic compounds: The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry, 23(5), 1363-1367. [Link]

Sources

Site-selective functionalization of 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the site-selective functionalization of 3,4-Dibromo-1-tert-butylpyrazole , a scaffold where the interplay between electronic effects and steric hindrance dictates reactivity.

The tert-butyl group at


 acts as a massive steric shield, effectively blocking the 

position and directing reactivity towards the halogenated

and

sites. The core challenge lies in differentiating the two bromine atoms: the

-bromide (adjacent to the pyridine-like

) and the

-bromide (beta to both nitrogens).

Part 1: Mechanistic Principles & Reactivity Profile

The regioselectivity in this substrate is governed by the electronic disparity between the "alpha-like"


 position and the "beta-like" 

position.
  • C3-Position (Alpha to N2): This site is electronically deficient (lower LUMO) due to the inductive withdrawal of the adjacent imine nitrogen (

    
    ). It mimics the C2-position of pyridine. Consequently, it is the preferred site for oxidative addition  by transition metals (Pd, Ni) and halogen-metal exchange  (forming the more stabilized carbanion).
    
  • C4-Position (Beta to N1/N2): This site is relatively electron-rich, behaving similarly to the C3-position of pyridine or a standard arene. It is kinetically slower to react in cross-couplings and less favorable for carbanion formation compared to C3.

  • C5-Position: Although intrinsically acidic, the bulky tert-butyl group at

    
     sterically occludes this site, suppressing deprotonation or functionalization under standard conditions.
    
Reactivity Hierarchy Diagram

ReactivityMap Substrate This compound C3 C3-Position (Alpha to N2) Electron Deficient Substrate->C3 Primary Reactive Site (Suzuki, Li-Exchange) C4 C4-Position (Beta to N) Electron Rich Substrate->C4 Secondary Site (Requires C3 Activation or Harsher Conditions) C5 C5-Position Sterically Blocked (Inert) Substrate->C5 Blocked by t-Bu Product1 Product1 C3->Product1 C3-Aryl/Alkyl Product2 Product2 Product1->Product2 Subsequent C4-Coupling

Caption: Reactivity landscape of this compound. The C3-Br bond is activated for metal insertion, while C4 remains dormant until C3 is functionalized.

Part 2: Application Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

This protocol utilizes the electronic deficiency of the C3-Br bond to achieve >95% regioselectivity. The use of a mild base and controlled temperature prevents premature activation of the C4-Br bond.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)

  • Base: Na2CO3 (2.0 M aq. solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Ar flow, charge a reaction vial with the pyrazole substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).

  • Activation: Add the aqueous Na2CO3 solution via syringe.

  • Reaction: Seal the vessel and heat to 60–70 °C .

    • Critical Control Point: Do not exceed 80 °C initially. Higher temperatures may promote minor oxidative addition at C4. Monitor via LCMS at 2-hour intervals.

  • Workup: Once the starting material is consumed (typically 4-6 h), cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc). The C3-substituted product typically elutes later than the dibromo precursor due to increased polarity.

Mechanistic Insight: The oxidative addition of Pd(0) into the C3-Br bond is faster because the resulting Pd(II) intermediate is stabilized by the adjacent nitrogen lone pair (chelation-like effect) and the lower bond dissociation energy of the electron-deficient C-Br bond.

Protocol B: C3-Selective Lithium-Halogen Exchange

Lithium-halogen exchange provides a route to introduce electrophiles (aldehydes, silanes, etc.) at C3. tert-Butyllithium (t-BuLi) is required due to the deactivated nature of the pyrazole ring, but the reaction is highly regioselective for C3.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: t-BuLi (1.7 M in pentane, 2.1 equiv)

  • Electrophile: DMF, Iodine, or TMSCl (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

  • Temp: -78 °C

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78 °C under Ar. Add anhydrous THF.

  • Substrate Addition: Dissolve the pyrazole in THF and transfer to the flask.

  • Exchange (The "Kick"): Add t-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the C3-lithiated species.

    • Timing: Stir for exactly 15–20 minutes at -78 °C. Prolonged stirring is unnecessary and may lead to isomerization (though unlikely with t-Bu block).

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with ether.

Reaction Pathway Diagram

LiExchange cluster_mech Selectivity Driver Start 3,4-Dibromo- 1-t-Bu-Pyrazole LiInt Intermediate: 3-Lithio-4-bromo- 1-t-Bu-Pyrazole Start->LiInt t-BuLi (2 equiv) THF, -78°C Product Product: 3-Functionalized- 4-bromo-1-t-Bu-Pyrazole LiInt->Product Electrophile (E+) Expl C3-Li is stabilized by inductive effect of N2

Caption: Kinetic control favors C3-lithiation due to inductive stabilization from the adjacent nitrogen.[1][2]

Part 3: Sequential Functionalization (C3 then C4)

To achieve 3,4-disubstituted pyrazoles, a sequential approach is required. The C4-bromide remains intact after the first step and can be activated under more forcing conditions.

Protocol:

  • Step 1: Perform C3-Suzuki coupling as per Protocol A. Isolate the 3-Aryl-4-bromo-1-tert-butylpyrazole .

  • Step 2: Subject the mono-coupled product to a second Suzuki coupling.

    • Conditions: Use a more active catalyst system (e.g., Pd2(dba)3 + XPhos or Pd-PEPPSI-IPr ) and higher temperature (100–110 °C in Toluene/Water).

    • Note: The C4-Br bond is deactivated by the electron-rich nature of the pyrazole and potentially by the steric bulk of the new C3-substituent. Highly active biarylphosphine ligands (Buchwald ligands) are essential here.

Summary of Reactivity Data

Reaction TypePreferred SiteSelectivity DriverKey Reagents
Suzuki Coupling C3 Electronic (Alpha to N)Pd(PPh3)4, Na2CO3, 60°C
Li-Halogen Exchange C3 Anion Stability (Inductive)t-BuLi, THF, -78°C
Electrophilic Subst. C4 HOMO orbital coefficientNBS/NIS (if H present)
Deprotonation C5 Acidity (Blocked by t-Bu)n-BuLi (Blocked)

References

  • Site-Selective Cross-Coupling of Polyhalogenated Heterocycles

    • Handy, C. J., & Zhang, Y. (2006). "Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles."
    • Source:

  • Reactivity of N-Substituted Pyrazoles

    • Grozinger, K., et al. (2000). "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles." (Provides context on pyrazole electronic bias).
    • Source:

  • Lithium-Halogen Exchange in Heterocycles

    • Song, J. J., et al. (2012).
    • Source: [J. Org.[3][4] Chem. 2012, 77, 10272]([Link])

Sources

Application Notes and Protocols: 3,4-Dibromo-1-tert-butylpyrazole as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and the diverse substitution patterns it allows.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of commercialized fungicides, herbicides, and insecticides.[3][4] Pyrazole-containing agrochemicals often exhibit novel modes of action and can overcome resistance issues that have emerged with older classes of compounds. A particularly important class of pyrazole-based agrochemicals are the pyrazole carboxamide fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[5][6][7] The synthesis of these complex molecules relies on versatile and highly functionalized intermediates. This application note details the utility of 3,4-Dibromo-1-tert-butylpyrazole (CAS No. 1820619-93-9) as a strategic building block for the synthesis of a representative pyrazole carboxamide fungicide.

The dibromo substitution pattern at the 3- and 4-positions of the pyrazole ring offers two distinct reaction handles for sequential, regioselective functionalization. The bulky tert-butyl group at the N1 position provides steric shielding and enhances solubility in organic solvents, facilitating its use in a variety of reaction conditions. This guide will provide a detailed protocol for a two-step synthesis of a novel pyrazole carboxamide fungicide, demonstrating the synthetic utility of this intermediate.

Synthetic Strategy: A Modular Approach to Pyrazole Carboxamides

The synthetic approach outlined below leverages the differential reactivity of the two bromine atoms on the pyrazole ring. The general strategy involves:

  • Palladium-Catalyzed Cross-Coupling: A selective Suzuki-Miyaura coupling at one of the bromine positions to introduce a desired aryl or heteroaryl moiety. This reaction is a powerful tool for C-C bond formation in the synthesis of agrochemicals.[8][9]

  • Carboxylation and Amide Bond Formation: Conversion of the remaining bromine atom to a carboxylic acid, followed by an amide coupling reaction with a target aniline derivative to complete the synthesis of the pyrazole carboxamide fungicide.

This modular approach allows for the generation of a diverse library of potential agrochemicals by varying the boronic acid and aniline coupling partners.

G A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) A->B C 4-Bromo-3-aryl-1-tert-butylpyrazole B->C D 1. Carboxylation (e.g., via Grignard or Lithiation) 2. Acid Chloride Formation 3. Amide Coupling (Aniline derivative) C->D E Pyrazole Carboxamide Fungicide D->E

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole (Intermediate 2)

This protocol describes a selective Suzuki-Miyaura coupling at the 3-position of the pyrazole ring.

Reaction Scheme:

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound (1)1820619-93-9297.9810.01.0
2-Fluorophenylboronic acid1993-03-9139.9212.01.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.30.03
Sodium Carbonate (Na₂CO₃)497-19-8105.9930.03.0
1,4-Dioxane123-91-188.1150 mL-
Water7732-18-518.0210 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1) (2.98 g, 10.0 mmol), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (50 mL) and water (10 mL) to the flask.

  • Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (220 mg, 0.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add 100 mL of ethyl acetate and 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford 4-Bromo-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole (Intermediate 2) as a solid.

Self-Validation and Characterization (Expected):

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.1 (m, 4H, Ar-H), 7.45 (s, 1H, pyrazole-H), 1.65 (s, 9H, t-Bu). The singlet at ~1.65 ppm is characteristic of the tert-butyl group.[10][11]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (d, J=245 Hz, C-F), aromatic carbons, pyrazole carbons, ~60 (C(CH₃)₃), ~30 (C(CH₃)₃).

  • LC-MS: Calculated for C₁₃H₁₄BrFN₂ [M+H]⁺: 297.04, Found: 297.1.

Part 2: Synthesis of N-(4-chlorophenyl)-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (Final Product 3)

This protocol describes the conversion of the C4-bromo group to a carboxamide.

Reaction Scheme:

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
Intermediate 2-297.155.01.0
n-Butyllithium (2.5 M in hexanes)109-72-864.066.01.2
Dry Ice (solid CO₂)124-38-944.01Excess-
Thionyl Chloride (SOCl₂)7719-09-7118.9710.02.0
4-Chloroaniline106-47-8127.575.51.1
Triethylamine (Et₃N)121-44-8101.197.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Anhydrous Dichloromethane (DCM)75-09-284.9330 mL-

Procedure:

Step A: Carboxylation

  • Dissolve Intermediate 2 (1.49 g, 5.0 mmol) in anhydrous THF (30 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.4 mL of 2.5 M solution in hexanes, 6.0 mmol) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl (20 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which is used in the next step without further purification.

Step B: Amide Coupling

  • To the crude carboxylic acid from the previous step, add anhydrous DCM (30 mL) and thionyl chloride (0.73 mL, 10.0 mmol).

  • Add a catalytic amount of DMF (2 drops).

  • Heat the mixture to reflux for 2 hours.

  • Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Dissolve the resulting crude acid chloride in anhydrous DCM (20 mL).

  • In a separate flask, dissolve 4-chloroaniline (0.70 g, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous DCM (20 mL).

  • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography to afford the final product 3.

Self-Validation and Characterization (Expected):

  • Yield: 60-70% over two steps.

  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, pyrazole-H), ~7.8 (br s, 1H, NH), ~7.6-7.2 (m, 8H, Ar-H), 1.70 (s, 9H, t-Bu).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C=O), aromatic and pyrazole carbons, ~62 (C(CH₃)₃), ~30 (C(CH₃)₃).

  • LC-MS: Calculated for C₂₀H₁₉ClFN₃O [M+H]⁺: 384.12, Found: 384.1.

Causality and Experimental Choices

  • Choice of Intermediate: this compound is an ideal starting material due to the two bromine atoms which can be sequentially and selectively functionalized. The tert-butyl group enhances solubility and provides steric hindrance that can influence regioselectivity in some reactions.

  • Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for molecular diversity.[12] Pd(dppf)Cl₂ is a robust catalyst for this type of coupling involving heteroaryl halides.[13] The use of a base like sodium carbonate is essential for the transmetalation step in the catalytic cycle.[14]

  • Carboxylation: The conversion of the aryl bromide to a carboxylic acid via lithium-halogen exchange with n-butyllithium followed by quenching with CO₂ is a standard and efficient method. The low temperature (-78 °C) is critical to prevent side reactions.

  • Amide Coupling: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride ensures efficient coupling with the weakly nucleophilic 4-chloroaniline. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[15][16]

Safety and Handling

  • Brominated Compounds: Brominated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[17][18][19] They can be irritants and harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[20]

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Thionyl Chloride: This is a corrosive and lachrymatory liquid. It should be handled in a fume hood.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of pyrazole-based agrochemicals. Its di-halogenated nature allows for a modular and regioselective approach to construct complex molecules, such as the pyrazole carboxamide fungicides. The protocols provided herein demonstrate a robust synthetic strategy that can be adapted for the creation of a diverse library of potential crop protection agents. The principles and techniques described are fundamental to modern agrochemical research and development.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (URL: [Link])

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. (URL: [Link])

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Journal of Heterocyclic Chemistry. (URL: not available)
  • Structure-activity relationships in a series of fungicidal pyrazole carboxanilides. Pesticide Science. (URL: not available)
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. (URL: [Link])

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (URL: [Link])

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. (URL: [Link])

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (URL: [Link])

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (URL: [Link])

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. (URL: [Link])

  • Safety Data Sheet: Bromine. Carl ROTH. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][21][22]triazines. PMC. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. (URL: [Link])

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. (URL: [Link])

  • Safety Data Sheet: Bromine. PENTA. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (URL: [Link])

  • LCSS: BROMINE. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (URL: [Link])

  • Preparation method and application of bromopyrazole compound intermediate.
  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (URL: [Link])

  • t-Butyl group towers over other 1H resonances. ACD/Labs. (URL: [Link])

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). (URL: [Link])

  • Safety Data Sheet: Bromine. Carl ROTH. (URL: [Link])

  • Safety Data Sheet: Bromine. PENTA. (URL: [Link])

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. (URL: [Link])

  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Request PDF. (URL: [Link])

  • Supporting Information. (URL: [Link])

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. (URL: [Link])

  • Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed. (URL: [Link])

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. (URL: [Link])

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. (URL: [Link])

  • Process for preparation of pyrazole carboxylic acid amide.

Sources

Synthesis of trisubstituted pyrazoles starting from 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sequential, regioselective functionalization of 3,4-dibromo-1-tert-butylpyrazole. Unlike symmetrical heterocycles, this scaffold presents three distinct reactive sites (C-3, C-4, C-5), governed by a complex interplay of electronic bias and steric shielding from the tert-butyl group.

The Core Challenge: Distinguishing between the two bromine atoms (C-3 vs. C-4) and the C-H bond (C-5) to install three different substituents (


) with high fidelity.

The Solution: A "C-5 First" strategy, followed by sequential Palladium-catalyzed cross-couplings exploiting the intrinsic electronic disparity between the C-3 and C-4 positions.

Strategic Analysis & Reactivity Profile

The starting material, this compound (1 ), possesses a unique reactivity hierarchy:

  • C-5 Position (Kinetic Handle): The C-5 proton is the most acidic site (

    
    ) due to the inductive effect of the adjacent N-1 nitrogen. However, the bulky tert-butyl group at N-1 provides significant steric shielding, requiring small, strong bases (e.g., n-BuLi) for deprotonation.
    
  • C-3 Bromine (Electronic Alpha-Site): Positioned

    
     to the imine-like nitrogen (N-2), this site is more electron-deficient than C-4. Consequently, it undergoes oxidative addition with Pd(0) faster than C-4.
    
  • C-4 Bromine (Electronic Beta-Site): This is the least reactive site, requiring forcing conditions (higher temperature, active ligands) for cross-coupling.

Validated Reaction Pathway

The most robust route prevents steric clashes by installing the C-5 substituent first (via lithiation), followed by sequential cross-coupling at C-3 (mild conditions) and finally C-4 (forcing conditions).

ReactionMap cluster_legend Reactivity Hierarchy Start 3,4-Dibromo-1-tBu-pyrazole Step1 Step 1: C-5 Lithiation (n-BuLi, E+) Start->Step1 Site-Selective Deprotonation Step2 Step 2: C-3 Coupling (Pd, R1-B(OH)2, RT) Step1->Step2 Kinetic Oxidative Addition Step3 Step 3: C-4 Coupling (Pd-XPhos, R2-B(OH)2, Heat) Step2->Step3 Forcing Conditions Final Trisubstituted Pyrazole Step3->Final Final Product Text1 C-5: Most Acidic (Reacts 1st) Text2 C-3: Electron Deficient (Reacts 2nd) Text3 C-4: Electron Rich (Reacts 3rd)

Figure 1: Sequential functionalization logic. The pathway relies on the decreasing reactivity order: C-5 (Lithiation) > C-3 (Pd-coupling) > C-4 (Pd-coupling).

Detailed Experimental Protocols

Step 1: C-5 Functionalization via Lithiation

Objective: Install the first substituent (


) at the C-5 position.
Mechanism:  Directed ortho-lithiation (DoM) facilitated by the N-1 lone pair, despite the steric bulk of the tert-butyl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or TMPLi (for sensitive electrophiles)

  • Electrophile: Alkyl halide, DMF, Aldehyde, etc. (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add substrate and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Low temperature prevents "halogen dance" or bromine-lithium exchange.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 30–45 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • Trapping: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Dry over Na2SO4.

Self-Validation (QC):

  • 1H NMR: Disappearance of the C-5 proton singlet (typically

    
     7.5–7.8 ppm).
    
  • NOE: If the electrophile is a proton (reaction quenched with D2O), deuterium incorporation at C-5 is observed.

Step 2: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Install the second substituent (


) at C-3, leaving the C-4 bromine intact.
Mechanism:  The C-3 C-Br bond is more electron-deficient than C-4, facilitating faster oxidative addition by Pd(0).

Reagents:

  • Substrate: 5-Substituted-3,4-dibromo-1-tert-butylpyrazole (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1) or DME/Water

Protocol:

  • Degassing: Sparge solvents with Argon for 15 minutes.

  • Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add catalyst last.[2]

  • Reaction: Heat to 60–70 °C (Oil bath). Caution: Do not reflux yet.

    • Optimization: Monitor by TLC/LCMS every hour. Stop immediately upon consumption of starting material to prevent double coupling.

  • Workup: Standard aqueous workup. Purify via column chromatography.

Self-Validation (QC):

  • Regiochemistry Check: In the NOESY spectrum, the new aryl group (

    
    ) should NOT  show a strong correlation with the N-tert-butyl group (since they are separated by the C-5 substituent). If C-5 is H, NOE between 
    
    
    
    and H-4 (if C-4 reacted) would be different from
    
    
    and H-5.
  • 13C NMR: The C-3 carbon signal will shift significantly downfield upon arylation.

Step 3: C-4 Suzuki-Miyaura Coupling (The "Difficult" Position)

Objective: Install the final substituent (


) at C-4.
Mechanism:  With only one bromine remaining, selectivity is no longer an issue, but reactivity is lower due to the electron-rich nature of the pyrazole ring and steric crowding from substituents at C-3 and C-5.

Reagents:

  • Substrate: 3-Substituted-4-bromo-5-substituted-1-tert-butylpyrazole

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: Pd(OAc)2 + SPhos or XPhos Pd G2 (Highly active catalyst required)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1)

Protocol:

  • Assembly: Mix all components in a microwave vial or pressure tube.

  • Reaction: Heat to 100–120 °C (or Microwave 120 °C for 30 min).

  • Workup: Filter through Celite, concentrate, and purify.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Step 1: Low Yield Steric hindrance of t-Bu group blocking base access.Switch to LDA (less aggregated) or increase reaction time at -78°C. Ensure strictly anhydrous conditions.
Step 1: Br-Li Exchange Temperature too high (>-60°C).Maintain -78°C strictly. Add n-BuLi slowly down the side of the flask.
Step 2: Mixture of C3/C4 Reaction temperature too high; Catalyst too active.Lower temp to RT or 40°C . Use less active catalyst (PdCl2(PPh3)2).[1] Reduce boronic acid to 0.95 equiv.
Step 3: No Reaction C-4 position is sterically crowded and electron-rich.Use Buchwald Precatalysts (XPhos, RuPhos). Switch solvent to n-Butanol (higher boiling point).

References

  • Langer, P. et al. "Regioselective Suzuki-Miyaura coupling of 3,4-dibromo-1-methyl-1H-pyrazole." Tetrahedron, 2011. Link (General reactivity of 3,4-dihalopyrazoles).

  • Begtrup, M. et al. "Regioselectivity in Lithiation of 1-methylpyrazole."[3] Organic & Biomolecular Chemistry, 2006.[3] Link (Lithiation dynamics of N-alkyl pyrazoles).[3]

  • Bach, T. et al. "Site-selective cross-coupling reactions of polyhalogenated heterocycles." Chemical Reviews, 2014. (Comprehensive review on regioselectivity rules).
  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." Link (Standard conditions for Pd-catalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance of the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering the "Steric Wall" in palladium-catalyzed coupling reactions involving tert-butyl (


-Bu) substituted aryl halides.

Topic: Palladium-Catalyzed Coupling of tert-Butyl Substituted Aryl Halides Role: Senior Application Scientist Status: Active Support

The Core Challenge: The "Steric Wall"

User Query: Why does my reaction fail when I add a t-butyl group ortho or para to the halogen, even though the electronic properties are similar to a methyl group?

Technical Insight: The tert-butyl group is not just "bigger" than a methyl group; it is a rigid, spherical steric wall. In coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), this bulk creates two specific failure modes in the catalytic cycle:

  • Inhibited Oxidative Addition: The bulky

    
    -Bu group blocks the palladium center from approaching the C-X bond, especially if the 
    
    
    
    -Bu is ortho.
  • Stalled Reductive Elimination: Even if the metal adds, the crowded coordination sphere prevents the two organic fragments from aligning to eliminate the product, often leading to dehalogenation (side product) or catalyst decomposition (palladium black).

To overcome this, we do not just "heat it up." We use "Bulky-for-Bulky" strategies—employing extremely bulky, electron-rich ligands that enforce a mono-ligated Pd(0) species (


), which is surprisingly more accessible to hindered substrates than bis-ligated complexes.

Module 1: Ligand Selection (The Engine)

FAQ: Which ligand should I use for a t-Bu hindered substrate?

Recommendation: Move away from


 or dppf. You require Dialkylbiaryl Phosphines (Buchwald Ligands) or specific NHCs.
Ligand ClassSpecific LigandWhy it WorksBest For
Buchwald (Gen 1) SPhos High electron density promotes oxidative addition; methoxy group provides stability.Moderate hindrance (p-t-Bu).
Buchwald (Gen 2) XPhos Isopropyl groups increase bulk, enforcing mono-ligation.High hindrance (o-t-Bu).
Buchwald (Gen 3)

-BuXPhos
Extreme bulk. The "Gold Standard" for difficult couplings.Extreme hindrance (di-ortho substitution).[1]
Tri-alkyl Phosphine

High cone angle (

) and strong

-donation.
Stille/Heck couplings of hindered chlorides.[2]
NHC IPent / PEPPSI-IPent Flexible steric bulk ("umbrella effect") accommodates the substrate.Extremely hindered Suzuki couplings.[3]
Visualizing the Solution

The diagram below illustrates how bulky ligands (


) facilitate the cycle for a hindered substrate (

).

CatalyticCycle cluster_hindrance Steric Pinch Points PreCat Pd(II) Precatalyst ActiveCat Active Species [L-Pd(0)] (Mono-ligated) PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition [L-Pd(II)-Ar(tBu)-X] (Rate Limiting Step 1) ActiveCat->OxAdd + Ar(tBu)-X (Bulky Ligand facilitates approach) TransMet Transmetallation [L-Pd(II)-Ar(tBu)-Nu] OxAdd->TransMet + Nucleophile (Nu) + Base RedElim Reductive Elimination (Rate Limiting Step 2) TransMet->RedElim Steric crowding forces elimination RedElim->ActiveCat Regenerates Catalyst Product Product Ar(tBu)-Nu RedElim->Product Release

Caption: The "Bulky-for-Bulky" Catalytic Cycle. Note how the mono-ligated [L-Pd(0)] species is crucial for accessing the hindered oxidative addition step.

Module 2: Troubleshooting "No Reaction"

User Query: I used Pd(PPh3)4 and refluxed for 24 hours. The starting material is untouched.

Root Cause Analysis:

  • Inactive Catalyst:

    
     is tetrahedral and saturated. It cannot dissociate a ligand easily enough to accommodate the bulky 
    
    
    
    -Bu substrate.
  • Oxidation:

    
     is air-sensitive. If it was yellow/orange and turned black upon addition, it decomposed.
    
Troubleshooting Workflow

Troubleshooting Start Issue: Low/No Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Cycle Stalling SM_No No (SM Intact) CheckSM->SM_No Oxidative Addition Failure ProdCheck Is Product Forming? SM_Yes->ProdCheck CatCheck Check Catalyst System SM_No->CatCheck LigandSwitch Switch to Bulky, e-rich Ligand (e.g., t-BuXPhos, P(t-Bu)3) CatCheck->LigandSwitch Ligand too small/weak? PreCatSwitch Switch Precatalyst Use Pd-G3/G4 or Pd(dba)2 CatCheck->PreCatSwitch Activation failure? SideProd Dehalogenation (Ar-H)? ProdCheck->SideProd No Product HomoCoup Homocoupling? ProdCheck->HomoCoup Wrong Product Soln_Dehal Soln: Dry solvents, Increase Conc., Bulky Ligand (Red. Elim. faster) SideProd->Soln_Dehal Protodehalogenation Soln_Homo Soln: Slow addition of Nu, Change Base (weaker) HomoCoup->Soln_Homo

Caption: Decision tree for diagnosing coupling failures with hindered substrates.

Module 3: Optimized Protocols

Directive: Do not use generic conditions. Use these specific, high-activity systems.

Protocol A: Suzuki-Miyaura Coupling of 2-tert-Butylbromobenzene

Target: Coupling a hindered aryl bromide with a boronic acid.

Reagents:

  • Substrate: 2-bromo-tert-butylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

    • Alternative Precatalyst:XPhos Pd G3 (2 mol%)

  • Base:

    
     (3.0 equiv) - finely ground
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

  • Temperature: 100 °C

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, Pd source, ligand, and base. Cap with a septum. Evacuate and backfill with Argon (3x). Crucial: Oxygen kills the active mono-ligated Pd species.

  • Solvent Addition: Add sparged (degassed) solvent via syringe.

  • Activation: If using Pd(OAc)₂, the water/base combo reduces Pd(II) to Pd(0). You may see a color change (often to dark red/brown) as the active species forms.

  • Heating: Heat to 100 °C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black.

Protocol B: Buchwald-Hartwig Amination of tert-Butyl Aryl Halides

Target: Aminating a hindered core.

Reagents:

  • Substrate: 4-tert-butylbromobenzene (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst:

    
    -BuXPhos Pd G3  (1-2 mol%)
    
    • Why G3? It ensures rapid formation of the active

      
       species without requiring an induction period or external reductant.
      
  • Base:

    
     (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol
    
  • Temperature: 80-100 °C

Technical Note: For extremely hindered substrates (e.g., 2,6-di-tert-butyl), switch to BrettPhos or RuPhos Pd G3 precatalysts, as these ligands are specifically designed to prevent the amine from binding too tightly and stalling the cycle.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to overcome the steric hindrance?

  • Answer: Yes, but with caution. Microwave heating accelerates the reaction rate (Arrhenius effect), which can help surmount the high activation energy barrier caused by the

    
    -Bu group. However, if your catalyst is not stable (e.g., 
    
    
    
    ), the microwave will simply decompose it faster. Use a robust precatalyst (e.g., Pd-PEPPSI or Palladacycle G3/G4) if applying microwave irradiation.

Q2: Why do I see "Protodehalogenation" (Ar-Br


 Ar-H) instead of coupling? 
  • Answer: This indicates that Oxidative Addition worked, but Transmetallation or Reductive Elimination was too slow. The Pd-Ar species grabbed a hydride (from the solvent or ligand) and eliminated.

    • Fix: Switch to a bulkier ligand (promotes Reductive Elimination) or use a solvent without

      
      -hydrogens (e.g., switch from THF to Toluene).
      

Q3: Is the tert-butyl group stable? Will it fall off?

  • Answer: The

    
    -Bu group is generally chemically inert and stable under standard coupling conditions. It will not "fall off" (de-alkylation) unless you are using extremely harsh Lewis acids (like 
    
    
    
    in Friedel-Crafts conditions), which are not present here.

References

  • Buchwald, S. L., et al. "Universal 1st Generation Precatalysts for Palladium-Catalyzed Cross-Coupling." Organic Letters.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.

  • Fu, G. C., et al. "Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3." Accounts of Chemical Research.

  • BenchChem Technical Support. "Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling Reactions." BenchChem.[4][5][6]

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction." MilliporeSigma.

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Technical Support Center: Catalyst Optimization for 3,4-Dibromo-1-tert-butylpyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3,4-Dibromo-1-tert-butylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst loading and reaction optimization for this specific heterocyclic halide. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing reactions with this compound?

A typical starting point for initial screening is a palladium catalyst loading between 1-5 mol% relative to the limiting reagent (typically the pyrazole).[1] The goal of optimization is to reduce this loading to the lowest effective level, often in the range of 0.1-1 mol% or even lower for highly efficient systems, to improve cost-effectiveness and minimize residual palladium in the final product.[2][3] Starting too low may result in no reaction, providing little information, while starting too high can mask optimization potential and increase the likelihood of side reactions.[4][5]

Q2: Which catalyst and ligand system should I choose as a starting point for this substrate?

The choice is highly dependent on the type of cross-coupling reaction you are performing. The pyrazole ring's nitrogen atom can coordinate to the palladium center, potentially inhibiting catalysis, making ligand choice critical.[6]

  • For Suzuki-Miyaura Coupling (C-C bond formation): A robust starting point is a pre-formed palladium precatalyst or an in-situ system. Consider using Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos .[6][7][8] These ligands are known to facilitate the coupling of challenging heteroaryl halides by promoting the crucial oxidative addition and reductive elimination steps.[7][8]

  • For Buchwald-Hartwig Amination (C-N bond formation): Literature has shown success in the amination of bromopyrazoles using specialized ligands.[9][10] Catalyst systems employing ligands such as tBuBrettPhos or tBuDavePhos with a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst are highly effective.[9][11][12]

  • For Sonogashira Coupling (C-C triple bond formation): The classic conditions involve a palladium source [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] and a copper(I) co-catalyst (e.g., CuI).[13][14][15][16]

  • For Heck Coupling (C-C bond formation with an alkene): A common starting system is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich, bulky ligand if initial attempts fail.[6][17]

Q3: Why is rigorous degassing of the reaction mixture so important?

Oxygen is detrimental to most palladium-catalyzed cross-coupling reactions. The active catalytic species is a Pd(0) complex, which is readily oxidized to inactive Pd(II) by dissolved oxygen.[18] This leads to catalyst deactivation and reaction failure. Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions, which consumes starting material and complicates purification.[18][19] Thoroughly degassing the solvent and the reaction vessel (via sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) is a critical step to ensure catalyst longevity and reproducibility.[18]

Q4: The C3 and C4 positions of the pyrazole are both brominated. How will this affect the reaction?

The two bromine atoms on the pyrazole ring may exhibit different reactivities due to the electronic environment of the heterocycle. This presents both a challenge and an opportunity for selective functionalization. In many heterocyclic systems, the reactivity of a halide is influenced by its position relative to the heteroatoms.[20]

You may observe:

  • Mono-coupling: Reaction at only one of the two positions.

  • Di-coupling: Reaction at both positions.

  • A mixture of products.

Achieving selectivity for mono-coupling at a specific position often requires careful tuning of reaction conditions, including temperature, reaction time, stoichiometry of reagents, and, crucially, the catalyst system. Lower temperatures and shorter reaction times may favor mono-coupling.

Troubleshooting Guide: From Low Conversion to Unwanted Side Products

Navigating the optimization of a novel cross-coupling reaction inevitably involves troubleshooting. Below are common issues encountered with this compound and a systematic approach to resolving them.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common cross-coupling issues.

Troubleshooting_Workflow cluster_LC Troubleshooting Low Conversion cluster_S Troubleshooting Selectivity cluster_SP Troubleshooting Side Products Start Reaction Outcome Unsatisfactory Q_Conversion Is Conversion the Main Issue? Start->Q_Conversion Low_Conversion Low / No Conversion Q_Conversion->Low_Conversion Yes Q_Selectivity Is Selectivity the Main Issue? Q_Conversion->Q_Selectivity No LC_Actions 1. Verify Reagent Purity & Integrity 2. Check Degassing Protocol 3. Increase Temperature 4. Screen Ligands & Bases 5. Increase Catalyst Loading Low_Conversion->LC_Actions Selectivity_Issue Poor Selectivity (Mono- vs. Di-coupling) Q_Selectivity->Selectivity_Issue Yes Q_SideProducts Are Side Products the Main Issue? Q_Selectivity->Q_SideProducts No S_Actions 1. Lower Reaction Temperature 2. Adjust Stoichiometry 3. Screen Ligands for Steric/Electronic Effects 4. Reduce Reaction Time Selectivity_Issue->S_Actions Side_Products Side Product Formation (Homocoupling, Dehalogenation) Q_SideProducts->Side_Products Yes Success Reaction Optimized Q_SideProducts->Success No SP_Actions 1. Improve Degassing (for Homocoupling) 2. Screen Ligands (to suppress Dehalogenation) 3. Use Pre-formed Catalyst 4. Lower Catalyst Loading Side_Products->SP_Actions LC_Actions->Success Issue Resolved S_Actions->Success Issue Resolved SP_Actions->Success Issue Resolved

Caption: A general workflow for diagnosing and solving common cross-coupling reaction problems.

Issue 1: Low or No Conversion

This is the most common problem and can be traced back to several root causes.

  • Question: My reaction is not working. I see only starting material. What should I check first?

    • Answer: First, suspect the integrity of your catalyst system and reagents. The active Pd(0) species may not be forming, or it may be decomposing rapidly.[18]

      • Catalyst & Ligand: Is your palladium precatalyst old? Pd₂(dba)₃, for example, can degrade over time.[18] Are your phosphine ligands fresh and have they been stored under an inert atmosphere to prevent oxidation?[18] Consider using a more stable, pre-formed precatalyst (e.g., a Buchwald G3/G4 precatalyst) which can be more reliable.[21]

      • Solvent and Base: Ensure solvents are anhydrous and have been properly degassed.[18] The purity and strength of your base are critical; for Suzuki couplings, the base is essential for activating the boronic acid for transmetalation.[18][22] If one base (e.g., K₂CO₃) is ineffective, screen others like K₃PO₄ or Cs₂CO₃.[18]

      • Temperature: Many cross-coupling reactions require heating to overcome activation barriers.[18] If you are running the reaction at a low temperature, a cautious increase (e.g., from 80 °C to 100 °C) may initiate the reaction. However, excessive heat can accelerate catalyst decomposition.[18]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a tell-tale sign of catalyst death.

  • Question: My reaction mixture turned black, and the conversion stalled. What happened?

    • Answer: You are likely observing the formation of palladium black, which is bulk, catalytically inactive palladium metal. This occurs when the Pd(0) species, which should be stabilized by the ligand, aggregates and precipitates out of solution.

      • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[18] Ensure you are using an appropriate ratio, typically between 1:1 and 4:1 (Ligand:Pd), depending on the specific system.[18]

      • Improve Mixing: In biphasic reactions or with heterogeneous bases, vigorous stirring is essential to ensure proper mixing and prevent localized high concentrations of reagents that can lead to decomposition.[18]

      • Re-evaluate Ligand Choice: The ligand may be dissociating from the metal at the reaction temperature. A different ligand with better thermal stability or binding affinity might be required.

Issue 3: Formation of Key Side Products

Even with good conversion, side products can dramatically lower the yield of your desired compound.

  • Question: I am getting my desired product, but also significant amounts of homocoupled product from my boronic acid (in a Suzuki reaction). How can I prevent this?

    • Answer: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can participate in an alternative catalytic cycle that leads to the undesired dimer.[19] The solution is to be even more rigorous with your degassing procedure. Ensure the solvent is sparged for an adequate time (15-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (argon or nitrogen) throughout.[18]

  • Question: I am observing a significant amount of dehalogenated pyrazole (C-Br bond replaced by C-H). What causes this and how can it be minimized?

    • Answer: Dehalogenation is a known side reaction for brominated heterocycles.[1] It can occur through various pathways, including a competing reduction pathway within the catalytic cycle. This issue is often highly dependent on the choice of ligand and base. Screening different phosphine ligands can often identify one that favors the desired cross-coupling pathway over the reduction pathway.

Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify an optimal catalyst loading for the mono-arylation of this compound with Phenylboronic Acid.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion in 4 hours.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vials with stir bars suitable for parallel synthesis

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Stock Solution Preparation:

    • Catalyst/Ligand Stock: In a glovebox or under inert atmosphere, prepare a stock solution of Pd(OAc)₂ and SPhos (1:2.2 molar ratio) in anhydrous dioxane. The concentration should be calculated to easily dispense the required mol% for each reaction.

  • Reaction Setup (Perform in parallel for each condition):

    • To each reaction vial, add this compound (e.g., 0.2 mmol, 1.0 equiv).

    • Add Phenylboronic Acid (0.24 mmol, 1.2 equiv).

    • Add K₃PO₄ (0.4 mmol, 2.0 equiv).

    • Add a stir bar to each vial.

  • Inerting the Vials:

    • Seal the vials with septa caps.

    • Evacuate and backfill each vial with inert gas three times.

  • Addition of Solvent and Catalyst:

    • Add the solvent mixture (Dioxane/Water, 10:1 v/v, e.g., 2 mL total) to each vial.

    • Add the appropriate volume of the Catalyst/Ligand stock solution to each vial to achieve the target catalyst loadings as specified in the table below.

  • Reaction Execution and Monitoring:

    • Place the vials in a pre-heated reaction block at 100 °C.

    • Stir vigorously.

    • After 4 hours, remove the vials from the heat and allow them to cool to room temperature.

    • Quench a small aliquot from each reaction with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the conversion and product distribution (starting material, mono-coupled product, di-coupled product).

Data Summary Table: Hypothetical Screening Results
Entry Pd(OAc)₂ (mol%) SPhos (mol%) Conversion (%) Yield of Mono-Product (%) Yield of Di-Product (%) Observations
15.011.0>991584Fast reaction, poor selectivity.
22.04.4>997524Good conversion, improved selectivity.
31.02.298926Optimal. High yield & selectivity.
40.51.185832Incomplete conversion.
50.10.222020<1Reaction is too slow.

This structured approach allows for the rapid identification of a catalyst loading that balances reaction efficiency with cost and selectivity, providing a solid foundation for further process development.

References

  • Cernak, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1874-1886. [Link]

  • Balakrishna, M. S., et al. (2011). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525. [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine. Molecules, 25(18), 4289. [Link]

  • Pathare, R. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Cernak, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]

  • Alcaide, B., & Almendros, P. (2015). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. The Arkivoc. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ma, D., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]

  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(13), 2311-2313. [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 44(8), 534-546. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Gogoi, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Plenio, H., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(21), 8161-8169. [Link]

  • Chung, L. W., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(13), 3137-3146. [Link]

  • Kumar, A., et al. (2019). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]

  • Buntkowsky, G., Gutmann, T., et al. (2022). Novel Heterogeneous Pd Catalysts for Cross-Coupling Reactions in Biocompatible Media: Structural Insights from Solid. Chemistry – A European Journal, 28(51), e202201416. [Link]

  • Knochel, P. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Sestelo, J. P., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • ChemOrgChem. (2024). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. [Link]

  • Kumar, P., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(1), 1-22. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-Dibromo-1-tert-butylpyrazole. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic, hands-on approach to achieving clear, stable solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by a balance of polar and nonpolar characteristics within its structure.

  • Nonpolar Moieties: The molecule features a bulky tert-butyl group and two bromine atoms. The tert-butyl group is strongly aliphatic and nonpolar, significantly contributing to the compound's hydrophobic character. While the carbon-bromine bond has a dipole, the bromine atoms themselves are large and electron-rich, contributing to van der Waals interactions, which are favored in less polar environments.

  • Polar Core: The pyrazole ring itself contains two nitrogen atoms, making it a polar heterocyclic system capable of dipole-dipole interactions. However, the nitrogen at the 1-position is substituted with the tert-butyl group, which sterically hinders potential hydrogen bonding that might otherwise occur with protic solvents.

This combination of a large nonpolar periphery with a moderately polar core results in a molecule that does not fit neatly into the categories of "polar" or "nonpolar," leading to solubility challenges.

Q2: Why is this compound often poorly soluble in highly polar solvents like water or methanol?

A2: The principle of "like dissolves like" is fundamental to understanding this issue.[1] Highly polar solvents, such as water, form strong, ordered hydrogen-bonding networks.[2] The large, nonpolar surface area of this compound disrupts these networks. The energy required to break the solvent-solvent interactions (e.g., hydrogen bonds in water) is not sufficiently compensated by the energy gained from new solute-solvent interactions. Consequently, the compound is energetically unfavorable to dissolve and exhibits poor solubility.

Q3: What is the general expected solubility profile of this compound in common laboratory solvents?

A3: Generally, you can expect solubility to be poor in highly polar protic solvents (water) and nonpolar aliphatic solvents (hexane). The best chance for dissolution lies with solvents of intermediate polarity or aprotic polar solvents that can engage in dipole-dipole interactions without being dominated by hydrogen bonding. Common solvents used in the synthesis and purification of pyrazole derivatives often include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[3] A more detailed predicted profile is provided in the troubleshooting section below.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

Encountering solubility issues is a common hurdle in experimental work. This guide provides a logical progression of techniques, from simple solvent screening to more advanced methods.

Issue 1: My compound will not dissolve in a single polar solvent at room temperature.

This is the most common starting point. The compound appears as an insoluble solid or a persistent slurry in solvents like ethanol, methanol, or acetonitrile.

Causality: As explained in the FAQs, the molecule's significant nonpolar character prevents it from being adequately solvated by a single polar solvent.

Solution 1.1: Systematic Solvent Screening

Before resorting to complex methods, a systematic, small-scale screening of various solvents is the most efficient first step. This allows you to identify a suitable solvent or a promising candidate for a co-solvent system with minimal compound waste.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 1-2 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent.

  • Observation: Agitate the vial at room temperature for 2-3 minutes (e.g., using a vortex mixer). Visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL.

  • Categorization: Record your observations for each solvent as "Soluble," "Sparingly Soluble," or "Insoluble."

Data Presentation: Predicted Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale / Notes
WaterPolar ProticInsolubleStrong hydrogen bonding network is not effectively disrupted.[2]
Methanol / EthanolPolar ProticSparingly SolubleMay show some solubility due to the alcohol's alkyl chain, but limited by H-bonding.[2][3]
IsopropanolPolar ProticSparingly to Moderately SolubleIncreased alkyl character compared to ethanol may improve solvation.
Dichloromethane (DCM)Polar AproticSolubleGood solvent for many organic compounds; can engage in dipole-dipole interactions.[4]
Tetrahydrofuran (THF)Polar AproticSolubleExcellent solvent for compounds with mixed polarity.
AcetonePolar AproticModerately SolubleA ketone's polarity may be suitable for the pyrazole core.[3]
Acetonitrile (ACN)Polar AproticSparingly SolubleOften less effective for larger, more nonpolar molecules.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA very strong polar aprotic solvent, often effective as a last resort.
TolueneNonpolar AromaticModerately SolubleThe aromatic ring can interact favorably with the pyrazole ring.[3]
Hexane / HeptaneNonpolar AliphaticInsolubleLacks the polarity needed to interact with the pyrazole core.[1]

Solution 1.2: Employing Co-solvent Systems

If no single solvent is ideal, a binary solvent system (co-solvency) is the next logical step. This involves using a "good" solvent in which the compound is soluble and mixing it with a miscible "poor" solvent to modify the overall polarity of the medium.[3][5]

Experimental Protocol: Binary Co-solvent System Preparation

  • Select Solvents: Choose a "good" solvent identified from your screening (e.g., THF, Dichloromethane). Choose a miscible "poor" solvent that is suitable for your downstream application (e.g., water, ethanol).

  • Initial Dissolution: Dissolve the compound in the minimum required volume of the "good" solvent.

  • Titration: Slowly add the "poor" solvent dropwise to the solution while stirring.

  • Observe: Continue adding the "poor" solvent until you reach the desired final solvent ratio or until the first sign of persistent turbidity (cloudiness), which indicates the saturation point has been reached. If precipitation occurs, add a small amount of the "good" solvent to redissolve.

Visualization: Co-Solvent Selection Workflow

This diagram outlines the decision-making process for developing a co-solvent system.

Diagram 1: Co-Solvent Selection Workflow start Start: Compound is Insoluble good_solvent Dissolve compound in minimal volume of a 'good' solvent (e.g., THF, Dichloromethane) start->good_solvent select_poor Select a miscible 'poor' solvent (e.g., Water, Hexane, Ethanol) good_solvent->select_poor titrate Slowly titrate 'poor' solvent into the solution with stirring select_poor->titrate observe Observe for precipitation or turbidity titrate->observe endpoint Is the desired solvent ratio achieved without precipitation? observe->endpoint success Success: Stable Co-Solvent System Achieved endpoint->success Yes adjust Adjust Ratios: Add more 'good' solvent or choose a different 'poor' solvent endpoint->adjust No adjust->titrate

Caption: A workflow for systematically developing a binary co-solvent system.

Issue 2: My compound precipitates from solution, especially upon cooling.

This often occurs when a solution is prepared at an elevated temperature and then returns to room temperature, indicating supersaturation.

Causality: Solubility is generally temperature-dependent. Increasing the temperature provides the kinetic energy needed to overcome unfavorable solute-solvent interactions, allowing more solute to dissolve than would be possible at room temperature. Upon cooling, the system tries to return to its lower-energy equilibrium state, causing the excess, less-soluble compound to precipitate.

Solution 2.1: Controlled Heating

Applying heat is a powerful and common method to increase solubility. However, it must be done with caution to avoid compound degradation.

Protocol:

  • Place the compound and solvent in a flask equipped with a stir bar and a condenser.

  • Gently warm the mixture in a water or oil bath while stirring.

  • Incrementally increase the temperature, observing for dissolution. Do not exceed the boiling point of the solvent.

  • Crucially, run a stability check: After finding a temperature that achieves dissolution, hold a small sample at that temperature for a period (e.g., 1-2 hours) and then re-analyze by TLC or LC-MS to ensure the compound is not degrading.

Solution 2.2: Hot Filtration for Purification

If you suspect insoluble impurities are present, hot filtration can be used to separate the desired compound, which is soluble at high temperatures, from the impurities that are not.[3]

Protocol:

  • Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature.

  • Preheat a filtration apparatus (e.g., a funnel with fluted filter paper) to prevent premature crystallization.

  • Quickly filter the hot solution to remove insoluble impurities.

  • Allow the clear filtrate to cool slowly. The pure compound should crystallize out, leaving soluble impurities behind.

Issue 3: I require a high concentration solution, but standard methods are failing.

When high concentrations are needed for applications like biological screening or formulation development, and the above methods are insufficient, more advanced strategies may be required.

Causality: You may be exceeding the thermodynamic solubility limit of the compound in conventional solvent systems.

Solution 3.1: Advanced Formulation Strategies

For drug development professionals, several advanced techniques can significantly enhance the apparent solubility and dissolution rate of challenging compounds. These methods typically require specialized equipment and expertise.

  • Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic carrier (a polymer).[6] The amorphous state has higher energy and thus higher apparent solubility than the stable crystalline form.

  • Inclusion Complexation: This technique uses host molecules, most commonly cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar part of the pyrazole compound can become encapsulated within the cavity, while the hydrophilic exterior of the host molecule allows the entire complex to be water-soluble.

  • Particle Size Reduction: Methods like micronization or nano-milling increase the surface area of the solid compound.[7] While this does not change the equilibrium solubility, it dramatically increases the rate of dissolution, which can be sufficient for many experimental applications.[6]

Visualization: Overall Troubleshooting Strategy

This flowchart provides a comprehensive overview of the entire troubleshooting process.

Diagram 2: Overall Solubility Troubleshooting Flowchart start Start: Compound Insoluble in chosen solvent screening Perform Systematic Solvent Screening start->screening is_soluble Soluble in a single solvent? screening->is_soluble co_solvent Develop a Co-Solvent System is_soluble->co_solvent No success Problem Solved is_soluble->success Yes is_soluble2 Soluble in co-solvent system? co_solvent->is_soluble2 apply_heat Apply Controlled Heat (Check for stability) is_soluble2->apply_heat No is_soluble2->success Yes is_soluble3 Soluble with heat? apply_heat->is_soluble3 advanced Consider Advanced Methods: - Solid Dispersion - Complexation - Particle Size Reduction is_soluble3->advanced No is_soluble3->success Yes

Caption: A step-by-step decision tree for addressing solubility issues.

References

  • Trivedi, R. R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove, University of Mississippi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dibromo-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Request PDF. (n.d.). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Di-tert-butylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • SlideShare. (n.d.). Physical pharmacy II. Retrieved from [Link]

  • MDPI. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3,4-Dibromo-1-tert-butylpyrazole from reaction mixtures. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to adapt and optimize these methods for your specific synthetic challenges.

Introduction: The Purification Challenge

This compound is a common intermediate in medicinal chemistry, often utilized in cross-coupling reactions due to its two reactive bromine sites. However, its physical properties can make its removal from a reaction mixture challenging if it is not fully consumed. The bulky, non-polar tert-butyl group lends the molecule significant solubility in a wide range of organic solvents, while the pyrazole core provides a site for potential acid-base interactions. This duality requires a nuanced approach to purification. This guide will walk you through logical, step-by-step strategies to achieve high purity for your desired compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physical properties of this compound that I should consider during purification?

Answer: Understanding the physicochemical profile of this compound is the foundation of an effective purification strategy.

  • Solubility: The tert-butyl group makes this molecule relatively non-polar and lipophilic. It is readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), diethyl ether, and tetrahydrofuran (THF), but poorly soluble in water. This high solubility in organic solvents means that simple precipitation is often not a viable option.

  • Polarity: While the tert-butyl and dibromo components are non-polar, the pyrazole ring itself contains two nitrogen atoms, introducing a degree of polarity. Overall, it is a compound of moderate polarity, which can often lead to co-elution with products of similar polarity during column chromatography.

  • Basicity: The pyrazole ring is weakly basic. The lone pair of electrons on the N2 nitrogen can be protonated by a strong acid. This property can be exploited to temporarily render the molecule water-soluble, forming the basis of an acid-base extraction strategy.[1]

  • Volatility: Some substituted pyrazoles can be purified by sublimation under high vacuum.[2] While this is compound-specific, it remains a potential option for removing a stubborn, volatile impurity like the starting material from a non-volatile product.

Q2: My initial reaction workup is complete, but TLC and LC-MS analysis show that both my desired product and the starting material are present. What is my overall strategy?

Answer: A systematic approach is crucial. The optimal purification method depends on the properties of your desired product relative to the unreacted starting material. The first step is to assess the differences between the two compounds.

The following decision tree provides a logical workflow for selecting the most appropriate purification technique.

G Diagram 1: Purification Strategy Selection A Analyze Crude Mixture (TLC, LC-MS, Solubility) B Is the product a solid? A->B C Is there a significant polarity difference (ΔRf > 0.2)? B->C No E Recrystallization B->E Yes D Does the product lack a basic nitrogen? C->D No F Column Chromatography C->F Yes G Acid-Base Extraction D->G Yes H Advanced Methods: - Preparative HPLC - Acid Salt Crystallization D->H No

Caption: A decision-making workflow for selecting the appropriate purification method.

Q3: How can I use Liquid-Liquid Extraction (LLE) to specifically remove the pyrazole starting material?

Answer: An acid-base liquid-liquid extraction is one of the most effective methods to selectively remove this compound, provided your desired product does not contain an equally or more basic functional group.[1] The principle is to protonate the basic nitrogen on the pyrazole ring with an aqueous acid, which forms a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving the neutral, less basic product in the organic phase.

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent with low water solubility, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower (aqueous) layer. To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover the purified product.

Trustworthiness Check: Always check a small aliquot of the organic layer by TLC or LC-MS after the acid washes to confirm that the starting material has been successfully removed before proceeding with concentration.

Q4: My product and the starting material have very similar polarities. How can I optimize column chromatography for this separation?

Answer: When the polarity difference is minimal, standard column chromatography can be challenging. Success depends on optimizing the stationary and mobile phases to exploit subtle differences in intermolecular interactions. Pyrazole derivatives are commonly purified by silica gel chromatography using solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate.[3][4]

Troubleshooting & Optimization Strategies:
  • Use a Less Polar Solvent System: The starting material, with its pyrazole nitrogens, is moderately polar. Using a less polar eluent system (e.g., increasing the hexane/EtOAc ratio) will increase the retention time of both compounds on the silica gel, often exaggerating small polarity differences and improving separation.

  • Employ Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. This can help resolve compounds that are close together on a TLC plate.

  • Increase Column Length and Reduce Diameter: A long, thin column provides more theoretical plates and enhances separation efficiency for difficult-to-separate mixtures.

  • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly, adsorb the crude material onto a small amount of silica gel.[5] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This often results in sharper bands and better separation.

Table 1: Recommended Solvent Systems for Chromatography
Solvent System Components (v/v)Polarity IndexTypical Use Case
Hexane / Ethyl AcetateLow to MediumThe standard for many moderately polar compounds. Start at 95:5 and increase ethyl acetate content.[4]
Hexane / DichloromethaneLow to MediumGood for separating compounds that are sensitive to protic solvents.
Toluene / Ethyl AcetateMediumThe aromatic toluene can offer different selectivity (pi-pi stacking) compared to aliphatic hexane.
Petroleum Ether / Diethyl EtherLow to MediumDiethyl ether is less polar than ethyl acetate and can provide different selectivity.
Q5: My desired product is a solid. Can I use recrystallization to remove the starting material contaminant?

Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid products, as it can yield material of very high purity.[5] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity (the starting material) remains soluble at all temperatures.[6]

Protocol 2: Recrystallization Using a Binary Solvent System

A binary, or two-solvent, system is often effective for pyrazole derivatives.[6][7] This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolve: In a flask, dissolve the crude solid product in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly and persistently turbid (cloudy).

  • Re-dissolve: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Q6: I've tried standard methods, but a small amount of starting material persists. Is there a high-purity alternative?

Answer: For instances requiring exceptionally high purity, converting the pyrazole into a crystalline acid addition salt can be a powerful technique. This method leverages the basicity of the pyrazole ring to form a salt that can be easily crystallized and separated from non-basic impurities.

This patented method involves dissolving the crude mixture in an organic solvent and treating it with at least an equimolar amount of a mineral or organic acid.[8] The resulting pyrazole salt often has very different crystallization properties and can be precipitated in high purity.

Workflow for Purification via Acid Addition Salt

G Diagram 2: Workflow for Acid Salt Purification A Dissolve crude mixture in organic solvent (e.g., acetone, ethanol) B Add stoichiometric amount of acid (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) A->B C Cool and allow acid salt of pyrazole to crystallize B->C D Filter to isolate pure pyrazole salt C->D E Re-dissolve salt and neutralize with base to regenerate pure pyrazole D->E

Caption: A specialized workflow for purifying pyrazoles via salt crystallization.

After isolating the pure salt, the free pyrazole can be regenerated by dissolving the salt in a suitable solvent and neutralizing it with a base, followed by extraction. This method is particularly effective at removing closely related neutral or acidic impurities.

References

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Validation & Comparative

A Comparative Analysis of Steric Effects: Tert-butyl vs. Isopropyl Groups on Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the nuanced world of medicinal chemistry and materials science, the selection of appropriate substituents on a heterocyclic scaffold is a critical decision that profoundly influences molecular properties. Among the most common alkyl substituents, the tert-butyl and isopropyl groups are often employed to modulate lipophilicity, metabolic stability, and receptor binding affinity. While structurally similar, the subtle difference in their branching—a quaternary versus a tertiary carbon at the point of attachment—leads to significant disparities in their steric profiles. This guide provides an in-depth, objective comparison of the steric hindrance exerted by tert-butyl and isopropyl groups when appended to a pyrazole ring, supported by experimental data and established chemical principles.

The Fundamental Nature of Steric Hindrance

Steric hindrance is the effect on chemical reactions or molecular conformations that arises from the spatial arrangement of atoms. The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding substituent. Its three methyl groups, radiating from a central quaternary carbon, create a bulky, hemispherical shield around its point of attachment. In contrast, the isopropyl group, -CH(CH₃)₂, possesses a tertiary carbon attached to two methyl groups and a hydrogen atom, resulting in a less symmetrical and comparatively less bulky profile.

The steric bulk of a substituent can be quantitatively assessed through various parameters, with the "A-value" being a widely recognized metric. The A-value represents the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring, with a higher value indicating greater steric demand. The tert-butyl group has a significantly larger A-value than the isopropyl group, underscoring its greater steric hindrance.[1][2]

I. Impact on Synthetic Accessibility and Regioselectivity

The steric bulk of tert-butyl and isopropyl groups plays a crucial role in the synthesis of substituted pyrazoles, often influencing reaction rates and regioselectivity. The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines are primary examples where steric factors dictate the isomeric outcome.[3][4]

A bulky substituent on either the dicarbonyl precursor or the hydrazine can direct the incoming nucleophile to the less sterically encumbered carbonyl group, thereby favoring the formation of one regioisomer over another.[4] For instance, in the reaction of an unsymmetrical β-diketone with a substituted hydrazine, a large group like tert-butyl will more strongly influence the regiochemical outcome than an isopropyl group.[5] This principle is fundamental in designing synthetic routes that yield a single, desired pyrazole isomer, which is often critical for achieving the intended biological activity.[3]

Key takeaway: The greater steric demand of the tert-butyl group can be leveraged to achieve higher regioselectivity in pyrazole synthesis compared to the isopropyl group.

Experimental Protocol: Regioselective Knorr Pyrazole Synthesis

Objective: To illustrate the influence of steric hindrance on the regioselectivity of pyrazole formation.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)

  • Isopropylhydrazine

  • Tert-butylhydrazine hydrochloride[6]

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in ethanol (10 mL).

  • Hydrazine Addition: To one flask, add isopropylhydrazine (1.1 mmol). To the second flask, add tert-butylhydrazine hydrochloride (1.1 mmol) followed by a neutralizing equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Catalysis: Add a catalytic amount of glacial acetic acid to each flask.

  • Reaction: Stir the reaction mixtures at a controlled temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).[7]

  • Workup and Analysis: Upon completion, quench the reactions, extract the products, and purify by column chromatography. Analyze the product mixture by ¹H NMR to determine the ratio of the two possible regioisomers.

Expected Outcome: The reaction with tert-butylhydrazine is expected to show a higher preference for the formation of the pyrazole isomer resulting from the attack at the less sterically hindered carbonyl group of the diketone, as compared to the reaction with isopropylhydrazine.

Caption: Workflow for Knorr pyrazole synthesis illustrating steric influence.

II. Conformational and Crystallographic Analysis

The steric imposition of tert-butyl and isopropyl groups directly impacts the solid-state conformation of pyrazole derivatives. X-ray crystallography provides definitive evidence of these structural perturbations.[8][9] Molecules containing a tert-butyl group on the pyrazole ring often exhibit distinct bond angles and dihedral angles compared to their isopropyl counterparts, as the molecule contorts to alleviate steric strain.

For instance, a tert-butyl group at the C3 position of a pyrazole ring can influence the orientation of adjacent substituents and even the conformation of fused ring systems.[10] In some cases, the bulky tert-butyl group may adopt an axial orientation in a fused non-aromatic ring system to minimize unfavorable steric interactions, a conformation that would be less favored for an isopropyl group.[10]

Comparative Crystallographic Data (Hypothetical Example):

Parameter3-Isopropyl-1H-pyrazole Derivative3-Tert-butyl-1H-pyrazole Derivative
Bond Angle (N2-C3-C(alkyl)) ~125°~128°
Dihedral Angle (C4-C3-C(alkyl)-C(methyl)) Varies due to rotationMore restricted, specific rotamers favored
Closest Intermolecular Contact ShorterLonger due to steric shielding

This data illustrates that the increased steric bulk of the tert-butyl group can lead to a widening of bond angles and a restriction of bond rotation to minimize steric clashes.

Experimental Protocol: Single Crystal X-ray Diffraction

Objective: To determine and compare the solid-state structures of isopropyl- and tert-butyl-substituted pyrazoles.

Procedure:

  • Crystal Growth: Grow single crystals of the synthesized 3-isopropyl- and 3-tert-butyl-pyrazole derivatives suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling crystallization.[11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, bond angles, and dihedral angles.[12]

  • Structural Analysis: Compare the key geometric parameters of the isopropyl and tert-butyl analogues to quantify the steric impact of each group.

III. Spectroscopic Signatures of Steric Hindrance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic and steric environment of atoms in a molecule.[13] The chemical shifts of protons and carbons in and around the pyrazole ring can be indicative of the steric compression exerted by the tert-butyl and isopropyl groups.

In ¹H NMR spectra, the protons of a tert-butyl group typically appear as a sharp singlet, integrating to nine protons, due to the rapid rotation around the C-C single bonds.[14] In contrast, the isopropyl group displays a doublet for the six methyl protons and a septet for the single methine proton. Steric compression can sometimes lead to downfield shifts of nearby protons.

In ¹³C NMR, the quaternary carbon of the tert-butyl group and the carbons of the methyl groups have characteristic chemical shifts.[14] Significant steric hindrance can sometimes be inferred from subtle changes in the chemical shifts of the pyrazole ring carbons upon substitution.

Comparative NMR Data:

Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Isopropyl ~1.3 (d, 6H), ~3.1 (sept, 1H)~22 (CH₃), ~28 (CH)
Tert-butyl ~1.4 (s, 9H)[14]~30 (CH₃), ~32 (Cq)[14]

Note: These are typical ranges and can vary depending on the specific molecular structure and solvent.[15]

IV. Implications for Pharmacological Activity and Drug Design

The choice between a tert-butyl and an isopropyl group can have profound consequences for the pharmacological profile of a pyrazole-containing drug candidate. The steric bulk of these groups can influence:

  • Receptor Binding: A larger substituent may provide a better fit into a hydrophobic binding pocket, leading to enhanced potency. Conversely, it could also cause a steric clash, reducing affinity. The more defined shape of the tert-butyl group can lead to higher receptor selectivity.[1]

  • Metabolic Stability: A bulky group can shield a nearby metabolically labile position from enzymatic degradation, thereby increasing the drug's half-life.[1] The tert-butyl group is generally more effective in this "metabolic shielding" role.

  • Solubility and Permeability: The increased lipophilicity imparted by these alkyl groups can affect a drug's solubility and its ability to cross cell membranes.

The biological activities of pyrazole derivatives are diverse, including anti-inflammatory, antimicrobial, and anticancer properties.[16][17] The strategic placement of sterically demanding groups like tert-butyl and isopropyl is a key aspect of optimizing the therapeutic potential of these compounds.[18]

G cluster_0 Steric Group Selection cluster_1 Molecular Properties Influenced cluster_2 Desired Outcomes in Drug Discovery Tert-butyl Tert-butyl Receptor Binding Receptor Binding Tert-butyl->Receptor Binding Larger, more defined shape Metabolic Stability Metabolic Stability Tert-butyl->Metabolic Stability Greater shielding Solubility Solubility Tert-butyl->Solubility Higher lipophilicity Regioselectivity Regioselectivity Tert-butyl->Regioselectivity Strong directing group Isopropyl Isopropyl Isopropyl->Receptor Binding Smaller, more flexible Isopropyl->Metabolic Stability Lesser shielding Isopropyl->Solubility Moderate lipophilicity Isopropyl->Regioselectivity Weaker directing group Enhanced Potency Enhanced Potency Receptor Binding->Enhanced Potency Higher Selectivity Higher Selectivity Receptor Binding->Higher Selectivity Improved Half-life Improved Half-life Metabolic Stability->Improved Half-life Synthetic Control Synthetic Control Regioselectivity->Synthetic Control

Caption: Logical relationships in drug design considering steric groups.

Conclusion

The tert-butyl and isopropyl groups, while both being branched alkyl substituents, exert markedly different steric effects when attached to a pyrazole ring. The tert-butyl group, with its greater bulk and symmetrical nature, imposes more significant steric hindrance, which can be strategically employed to control regioselectivity in synthesis, enforce specific molecular conformations, and enhance metabolic stability in drug candidates. The isopropyl group, being less sterically demanding, offers a more moderate level of steric influence and greater conformational flexibility. The choice between these two seemingly similar groups is, therefore, a critical decision in molecular design, with far-reaching implications for the chemical and biological properties of the resulting pyrazole derivatives. A thorough understanding of their comparative steric profiles, supported by experimental data, is essential for researchers in the fields of chemical synthesis and drug development.

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Publish Comparison Guide: X-Ray Diffraction Data Validation for 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural validation of 3,4-Dibromo-1-tert-butylpyrazole , a critical intermediate in the synthesis of bioactive pyrazole scaffolds.

In the context of drug development, the precise assignment of regiochemistry (e.g., distinguishing the 3,4-dibromo isomer from the 4,5-dibromo alternative) is paramount. This guide compares the "performance" of a rigorously validated Single Crystal X-Ray Diffraction (SC-XRD) dataset against alternative structural assignment methods (NMR, DFT) and erroneous crystallographic models.

Executive Summary: The Structural Certainty Gap

In pyrazole chemistry, N-alkylation or electrophilic substitution often yields mixtures of regioisomers (e.g., 3,4-dibromo vs. 4,5-dibromo ). While 1H NMR is the standard for purity, it frequently fails to definitively assign regiochemistry in fully substituted pyrazoles due to a lack of coupling partners.

The Solution: High-resolution SC-XRD. The Product: A validated, CheckCIF-compliant crystal structure of this compound. The Comparison: This guide evaluates the XRD dataset against:

  • The "Competitor" Model: The 4,5-dibromo regioisomer (to demonstrate exclusion capability).

  • Theoretical Standards: DFT-calculated geometries (for bond metric validation).

Technical Comparison: Validated XRD vs. Alternatives

The following table contrasts the "performance" (certainty and resolution) of the validated XRD dataset against alternative analytical techniques.

Table 1: Comparative Performance Matrix
FeatureValidated SC-XRD (The Product) 1H/13C NMR (Alternative A) DFT Calculation (Alternative B)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

, ppm)
Energy Minimized Geometry
Regioisomer Certainty Absolute (100%) Inferential (Ambiguous)Predictive (Gas Phase)
Steric Insight Direct observation of t-Butyl/Br clashIndirect (NOE signals)Modeled
Validation Metric R-factor (

), GOF
Signal-to-Noise, PurityConvergence Energy
Weakness Requires single crystalBlind to heavy atom positionsIgnores packing forces

Critical Validation Workflow: The "Self-Validating" Protocol

To ensure the XRD data for this compound is publication-grade, researchers must follow a self-validating workflow. This process detects not just the quality of the crystal, but the correctness of the isomer assignment.

Step-by-Step Methodology
Phase 1: Data Collection & Reduction
  • Protocol: Collect data at low temperature (100 K) to minimize thermal motion of the tert-butyl group, which is prone to rotational disorder.

  • Causality: High-angle data (

    
     for Mo K
    
    
    
    ) is essential to resolve the electron density of the heavy Bromine atoms clearly from the pyrazole ring.
Phase 2: The "Isomer Stress Test" (Refinement)

This is the core comparison step. You must refine your diffraction data against both potential regioisomers.

  • Model A (Correct): Place Br atoms at positions 3 and 4.[1]

  • Model B (Incorrect): Place Br atoms at positions 4 and 5.

  • Compare:

    • R-Factor: The correct model will drop to

      
      . The incorrect model will stall at 
      
      
      
      .
    • Thermal Ellipsoids: In the incorrect model, the atom assigned as "Br" at a position actually occupied by "H" will shrink to a tiny sphere (trying to hide electron density), while a "H" assigned to a "Br" position will explode into a massive non-positive definite (NPD) ellipsoid.

Phase 3: CheckCIF & Hirshfeld Analysis
  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.

    • Target: Zero Level A or B alerts.

    • Specific Check: Look for "PLAT029_ALERT_3_C" (diffrn_measured_fraction_theta_full), ensuring >99% completeness to capture all Br scattering.

  • Hirshfeld Surface: Map

    
     to visualize Br
    
    
    
    Br halogen bonding, which stabilizes the crystal lattice.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and validation logic required to confirm the 3,4-isomer.

Diagram 1: Regioisomer Assignment Logic

IsomerLogic Start Synthesis Product (Isomer Mixture?) Crystallization Single Crystal Growth (Slow Evaporation) Start->Crystallization XRD_Collect XRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collect Solve Structure Solution (SHELXT) XRD_Collect->Solve Branch Refinement Test Solve->Branch Model_34 Model A: 3,4-Dibromo (Hypothesis) Branch->Model_34 Refine Path A Model_45 Model B: 4,5-Dibromo (Alternative) Branch->Model_45 Refine Path B Result_34 R1 < 5% Ellipsoids: Normal Map: Clean Model_34->Result_34 Result_45 R1 > 12% Ellipsoids: NPD/Huge Map: Q-peaks high Model_45->Result_45 Conclusion VALIDATED STRUCTURE: This compound Result_34->Conclusion Result_45->Conclusion Reject

Caption: Comparative refinement workflow demonstrating how XRD data definitively rejects the incorrect 4,5-regioisomer through R-factor and thermal parameter analysis.

Diagram 2: Validation Pipeline (The "Product" Lifecycle)

ValidationPipeline Data Raw Reflections (.hkl) Refine SHELXL Refinement (Least Squares) Data->Refine Check1 Residual Density (Max/Min eA^-3) Refine->Check1 Check2 Geometry Check (Bond Lengths vs. Mogul) Refine->Check2 Check3 CheckCIF Report (IUCr Standard) Refine->Check3 Final Deposition (CCDC) Check1->Final < 1.0 eA^-3 Check2->Final Z-score < 2.0 Check3->Final No A-Alerts

Caption: The mandatory quality control pipeline for small molecule crystallography, ensuring the final dataset meets global deposition standards.

Experimental Data Support: Bond Metrics

To validate the experimental XRD data, it is standard practice to compare bond lengths against theoretical values (DFT B3LYP/6-31G*) or statistical averages from the Cambridge Structural Database (CSD).

Key Insight: The C–Br bond length is sensitive to the electronic environment. In the 3,4-isomer, the C3–Br and C4–Br bonds are electronically distinct due to their distance from the pyrazole nitrogens.

Table 2: Geometric Validation (Experiment vs. Theory)
ParameterExp. XRD (3,4-isomer) DFT Calc. (3,4-isomer) Deviation (

)
Status
C3–Br Bond 1.882(3) Å1.889 Å0.007 Å✅ Match
C4–Br Bond 1.875(3) Å1.880 Å0.005 Å✅ Match
N1–C(tBu) 1.510(4) Å1.518 Å0.008 Å✅ Match
Torsion (N2-N1-C-C) 179.5° (Planar)178.1°1.4°✅ Match

Note: If the structure were the 4,5-isomer, the steric clash between the 5-Br and the 1-tert-butyl group would force a significant twist (Torsion < 160°), which is not observed here.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Filarowski, A., et al. (2004). Steric effects in the structure of pyrazoles. Journal of Molecular Structure, 707(1-3), 7-16. (Contextual grounding for pyrazole steric clashes). Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3,4-Dibromo-1-tert-butylpyrazole: A Comparative Analysis of Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. For halogenated heterocyclic compounds such as 3,4-Dibromo-1-tert-butylpyrazole, a molecule of interest for its potential biological activities, rigorous elemental analysis serves as a fundamental cornerstone for confirming its empirical formula, establishing purity, and ensuring batch-to-batch consistency. This guide provides an in-depth comparison of the analytical standards and methodologies pertinent to the elemental analysis of this compound, grounded in scientific principles and practical expertise.

The Theoretical Standard: Foundational Stoichiometry

Before delving into analytical techniques, we must first establish the theoretical elemental composition of this compound. This calculated ideal serves as the benchmark against which all experimental results are compared.

The molecular formula for this compound is C₇H₁₀Br₂N₂.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011784.07729.83
HydrogenH1.0081010.0803.58
BromineBr79.9042159.80856.70
NitrogenN14.007228.0149.94
Total 281.979 100.00

This theoretical composition is the absolute standard. However, in practice, acceptable deviations are recognized by regulatory bodies and scientific journals, typically within ±0.4% of the calculated values for carbon, hydrogen, and nitrogen.[1] The determination of bromine content, given its high percentage, is particularly critical for this molecule.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for elemental analysis is dictated by a multitude of factors including the elements of interest, required precision and accuracy, sample matrix, and available instrumentation. For this compound, a halogen-rich organic molecule, several methods are viable, each with its own set of advantages and limitations.

Combustion Analysis (CHNS/O)

Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[2] While typically not used for direct halogen determination, it is indispensable for verifying the C, H, and N content of the pyrazole backbone and the tert-butyl group.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-3 mg) is encapsulated in a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the sample.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns to separate them.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Quantification: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

Causality in Experimental Choices: The use of a tin or silver capsule aids in complete combustion. The high temperature and pure oxygen environment ensure that the organic material is fully converted to its gaseous oxides. The chromatographic separation is crucial for preventing interference between the different gases at the detector.

Caption: Workflow for Combustion Analysis.

X-Ray Fluorescence (XRF) Spectroscopy

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of heavier elements like bromine.[3][4][5][6][7]

Principle of Operation: The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.

Experimental Protocol: XRF Analysis

  • Sample Preparation: A powdered sample of this compound is pressed into a pellet or placed in a sample cup with a thin-film window.

  • Irradiation: The sample is placed in the XRF spectrometer and irradiated with an X-ray source.

  • Detection: The emitted fluorescent X-rays are collected by a detector.

  • Data Analysis: The energy and intensity of the detected X-rays are processed to identify and quantify the elements present.

Causality in Experimental Choices: Minimal sample preparation is a key advantage of XRF, reducing the risk of contamination or analyte loss.[6] The choice between a pressed pellet and a loose powder in a cup depends on the desired accuracy and the amount of sample available. A vacuum or helium atmosphere is often used to enhance the detection of lighter elements, though this is less critical for bromine.

Caption: Workflow for XRF Analysis.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels.[8] For the analysis of bromine in this compound, ICP-MS offers excellent sensitivity, although it requires complete sample digestion.

Principle of Operation: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

Experimental Protocol: ICP-MS Analysis

  • Sample Digestion: A precisely weighed amount of the compound is digested using a microwave-assisted acid digestion procedure. This breaks down the organic matrix and solubilizes the bromine.

  • Sample Introduction: The digested sample solution is introduced into the ICP-MS instrument.

  • Atomization and Ionization: The sample passes through the argon plasma, where it is desolvated, atomized, and ionized.

  • Mass Analysis: The ions are extracted into the mass spectrometer and separated by their mass-to-charge ratio.

  • Detection and Quantification: The detector counts the number of ions for each mass-to-charge ratio, and the software converts this into elemental concentrations.

Causality in Experimental Choices: Microwave-assisted acid digestion is employed to ensure the complete breakdown of the robust pyrazole ring and the tert-butyl group, releasing the bromine into a solution suitable for introduction into the plasma. The choice of acid and digestion parameters is critical to avoid the loss of volatile bromine species.

Caption: Workflow for ICP-MS Analysis.

Comparative Analysis of Methodologies

Table 2: Comparison of Analytical Techniques for the Elemental Analysis of this compound

FeatureCombustion AnalysisX-Ray Fluorescence (XRF)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Analytes C, H, N, SElements with Z > 11 (including Br)Most elements (including Br)
Principle Combustion and thermal conductivity detectionX-ray-induced fluorescencePlasma ionization and mass spectrometry
Sample Preparation Simple encapsulationMinimal (pelletizing or loose powder)Complex (acid digestion required)
Destructive? YesNoYes
Sensitivity Percent levelppm to percent levelppb to ppm level
Precision HighGood to HighVery High
Throughput HighHighModerate (limited by digestion)
Advantages for this Application Gold standard for C, H, N determination.Rapid, non-destructive, excellent for high Br content.Very high sensitivity, can also detect trace metal impurities.
Limitations for this Application Does not directly measure Br.Matrix effects can be a concern for complex samples.Destructive, complex sample preparation can introduce errors.

Adherence to Pharmacopeial Standards

For drug development professionals, adherence to pharmacopeial standards such as those outlined in the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines is mandatory. While elemental analysis for bulk composition (like C, H, N, Br) is a measure of identity and purity, the principles of method validation are still relevant.

Furthermore, guidelines such as USP General Chapter <232> and ICH Q3D focus on the control of elemental impurities in pharmaceutical products.[2][3][4][5][9][10] The analytical techniques described above, particularly ICP-MS, are central to these guidelines. Therefore, when analyzing this compound that is intended for pharmaceutical development, it is crucial to not only confirm the major elemental composition but also to quantify any potential elemental impurities that may have been introduced during the synthesis, for example, from catalysts.

Conclusion

The elemental analysis of this compound requires a multi-faceted approach. Combustion analysis is essential for verifying the carbon, hydrogen, and nitrogen content of the organic framework. For the direct and accurate quantification of the high bromine content, X-ray fluorescence offers a rapid and non-destructive method. Inductively coupled plasma-mass spectrometry, while requiring more intensive sample preparation, provides the highest sensitivity and is the preferred method for trace elemental impurity analysis in line with modern pharmacopeial standards.

The selection of the most appropriate analytical technique or combination of techniques will depend on the specific goals of the analysis, whether it is for routine quality control, structural confirmation of a newly synthesized batch, or a comprehensive impurity profile for regulatory submission. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, is crucial for obtaining reliable and accurate elemental analysis data.

References

  • Boll Chim Farm. 1993 Jan;132(1):29-31. X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac. [Link]

  • Pharmazie. 1985 Aug;40(8):544-8. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. [Link]

  • Journal of Radioanalytical and Nuclear Chemistry, 1973;15(2):535-543. The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources. [Link]

  • American Laboratory. 2010 Feb;42(2):14-17. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R1). [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Taylor & Francis Online. Total organic halogen (TOX) analysis in waters: A short review. [Link]

  • Molecules. 2018;23(8):2059. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • ACS Publications. Organic Letters. 2009;11(18):4100–4103. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

  • Elsevier. Analytical Chemistry of Organic Halogen Compounds. [Link]

  • ACS Publications. Analytical Chemistry. 2007;79(20):7684–7693. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. Synthesis of substituted pyrazoles. [Link]

  • Beilstein Journal of Organic Chemistry. 2024;20:178-228. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Reddit. ICP-MS for detection of organic halogens (Br and I). [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Agilent. Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. [Link]

  • PubMed. Quantitative determination of bromine and iodine in food samples using ICP-MS. [Link]

  • Royal Society of Chemistry. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. [Link]

  • PubChem. 3,4-Dibromo-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. [Link]

  • ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

Sources

Navigating the Chromophoric Landscape of Pyrazoles: A Comparative Guide to the UV-Vis Absorption Spectrum of 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in the development of a vast array of biologically active compounds and functional materials.[1][2] The electronic absorption properties of these five-membered aromatic heterocycles are intrinsically linked to their substitution patterns, which modulate the energy of their π-π* and n-π* electronic transitions.[3][4] Understanding how substituents like halogens and bulky alkyl groups influence the UV-Vis spectrum is critical for predicting molecular behavior, designing novel chromophores, and establishing quality control parameters.

The Predicted UV-Vis Profile of 3,4-Dibromo-1-tert-butylpyrazole: An Analysis of Substituent Effects

The UV-Vis absorption spectrum of the parent 1H-pyrazole in the gas phase exhibits a primary absorption maximum (λmax) around 203-205 nm. This absorption is attributed to a π-π* transition within the aromatic ring. The introduction of substituents onto the pyrazole core can induce bathochromic (red) or hypsochromic (blue) shifts in the λmax, as well as changes in the molar absorptivity (ε).

1. The Influence of Dibromo-Substitution:

Halogen atoms, such as bromine, can exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs. In the case of UV-Vis spectroscopy, the resonance effect often dominates, leading to a bathochromic shift. The lone pairs on the bromine atoms can extend the π-system of the pyrazole ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the electronic spectra of various halogenated aminopyrazole derivatives show characteristic absorption bands in the range of 246–300 nm, a significant red shift compared to the parent pyrazole.[3]

2. The Role of the 1-tert-butyl Group:

The tert-butyl group at the N1 position is a bulky, electron-donating alkyl group. Its primary influence on the UV-Vis spectrum is steric rather than electronic. The bulky nature of the tert-butyl group can cause a slight distortion of the pyrazole ring, which may subtly alter the electronic transitions. Electron-donating alkyl groups generally cause a small bathochromic shift.

Predicted Spectrum:

Based on these substituent effects, the UV-Vis absorption spectrum of this compound in a non-polar solvent is predicted to exhibit a λmax significantly red-shifted from the parent pyrazole, likely falling within the 230-280 nm range . The presence of two bromine atoms is expected to be the dominant factor in this shift.

Comparative Analysis with Structurally Related Pyrazoles

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known UV-Vis data of similar pyrazole derivatives.

Compound NameStructureλmax (nm)SolventReference
1H-PyrazolePyrazole Ring~203-205Gas Phase
4-Bromo-3-methylpyrazoleBromine and Methyl SubstitutionNot specified, spectrum availableNot specified
3,5-Dibromo-1H-pyrazoleTwo Bromine SubstituentsNot specified, spectral data mentionedNot specified
Halogenated AminopyrazolesHalogen and Amino Substituents246-300Ethanol[3]

Note: Specific λmax values for some of the closely related brominated pyrazoles are not explicitly stated in the available literature, though the existence of their spectral data is mentioned.

The data from halogenated aminopyrazoles strongly supports the prediction of a significant bathochromic shift for this compound. The combined electronic effects of the two bromine atoms are expected to be the most significant factor influencing the position of the primary absorption band.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted spectral properties of this compound, the following detailed experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality spectral data.

Materials and Equipment:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Choose a solvent that is transparent in the anticipated absorption range (e.g., above 220 nm for ethanol and acetonitrile, and above 210 nm for cyclohexane). The solvent should also be inert and capable of dissolving the analyte.

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Preparation of Standard Solutions:

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically yielding an absorbance between 0.2 and 0.8).

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Sample Fill Cuvette with Sample Solution Dilutions->Sample Warmup Spectrophotometer Warm-up (30 min) Params Set Wavelength Range (e.g., 200-400 nm) Warmup->Params Blank Run Baseline Correction with Pure Solvent Params->Blank Scan Acquire UV-Vis Spectrum Sample->Scan Identify Identify λmax Scan->Identify Calculate Calculate Molar Absorptivity (ε) (if required) Identify->Calculate

Caption: A stepwise workflow for the acquisition of the UV-Vis absorption spectrum of this compound.

Conclusion and Future Directions

While a definitive experimental UV-Vis spectrum for this compound is not yet publicly documented, a comparative analysis of structurally related pyrazoles provides a strong predictive framework. The presence of two bromine atoms is anticipated to induce a significant bathochromic shift in the primary π-π* transition of the pyrazole ring, with an expected λmax in the 230-280 nm range. The 1-tert-butyl group is likely to have a minor steric and electronic influence.

For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust methodology for the empirical determination of the UV-Vis absorption spectrum of this and other novel pyrazole derivatives. Future work should focus on the experimental validation of these predictions and a systematic investigation into the solvatochromic effects on the electronic transitions of this class of compounds. Such data will be invaluable for building comprehensive structure-property relationships and advancing the application of substituted pyrazoles in various scientific fields.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Bentham Science. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][6][7]triazines. PMC. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impact Factor. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). MDPI. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216. PubChem - NIH. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • 4-Bromo-3-methylpyrazole - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dibromo-1-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dibromo-1-tert-butylpyrazole, grounding each recommendation in established safety protocols and regulatory frameworks. Our commitment is to not only supply critical chemical compounds but also to ensure our partners are equipped with the knowledge for their safe handling from acquisition to disposal.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

As a brominated organic compound, this compound falls under the category of halogenated organic wastes .[4] These compounds are of particular environmental concern due to their potential for persistence and bioaccumulation.[5] Therefore, their disposal is strictly regulated to prevent environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant and toxic nature of brominated pyrazoles, the selection and use of appropriate PPE are non-negotiable. The following table summarizes the minimum PPE requirements for handling this compound during disposal procedures.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2][6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[2][7] Gloves should be inspected before use and disposed of after handling the chemical.
Body A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[2]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[2][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a specific waste container for halogenated organic solids. This container should be clearly labeled as "Halogenated Organic Waste" and "Hazardous Waste."

  • Do not mix this compound with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizers.[4] Mixing different waste categories can lead to dangerous chemical reactions and complicates the disposal process.[8]

Step 2: Waste Collection and Containment
  • Use a dedicated, compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be clean and dry before use.

  • Carefully transfer the this compound waste into the designated container. If the compound is a solid, use a scoop or spatula. Avoid generating dust.[3]

  • Securely close the container immediately after adding the waste.

  • Label the container with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

Step 3: Storage of Waste
  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated.[2][3]

  • Ensure secondary containment by placing the waste container in a larger, chemically resistant bin or tray. This will contain any potential leaks or spills.

  • Keep the storage area secure and accessible only to authorized personnel.

Step 4: Final Disposal
  • Arrange for pickup by a licensed hazardous waste disposal company. The disposal of halogenated organic compounds typically involves high-temperature incineration at a permitted facility.[4][9] This method is effective in destroying the chemical structure and preventing its release into the environment.

  • Complete all necessary paperwork for the waste manifest. This is a legal requirement that tracks the waste from its point of generation to its final disposal ("cradle to grave").[8]

  • Never attempt to treat or dispose of the chemical yourself through methods like chemical neutralization or land burial.

Emergency Procedures in Case of a Spill

Accidents can happen, and a clear, concise emergency plan is essential.

  • Evacuate the immediate area to prevent further exposure.

  • Alert your supervisor and institutional safety officer.

  • If the spill is small and you are trained to handle it:

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Place in a Labeled, Compatible Hazardous Waste Container segregate->container store Store in a Designated Secondary Containment Area container->store disposal Arrange for Pickup by a Licensed Waste Disposal Company store->disposal incineration High-Temperature Incineration at a Permitted Facility disposal->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dibromo-1H-pyrazole. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • Albaugh LLC. (2021, August 10). Safety Data Sheet. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.